molecular formula C7H5ClO3 B8773023 p-Chloroperbenzoic acid CAS No. 937-22-4

p-Chloroperbenzoic acid

Cat. No.: B8773023
CAS No.: 937-22-4
M. Wt: 172.56 g/mol
InChI Key: STABAPSYCQFWOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-Chloroperbenzoic acid is a useful research compound. Its molecular formula is C7H5ClO3 and its molecular weight is 172.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

937-22-4

Molecular Formula

C7H5ClO3

Molecular Weight

172.56 g/mol

IUPAC Name

4-chlorobenzenecarboperoxoic acid

InChI

InChI=1S/C7H5ClO3/c8-6-3-1-5(2-4-6)7(9)11-10/h1-4,10H

InChI Key

STABAPSYCQFWOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OO)Cl

Origin of Product

United States

Historical Development and Evolution of P Chloroperbenzoic Acid Mcpba in Organic Synthesis

Early Discoveries and Initial Applications

While the epoxidation of alkenes using peroxyacids, known as the Prilezhaev reaction, was first reported by Nikolai Prilezhaev in 1909, the widespread adoption of meta-chloroperoxybenzoic acid (mCPBA) in organic synthesis began to flourish in the 1960s. masterorganicchemistry.com Initially, mCPBA was utilized for analytical purposes, specifically for the determination of the total unsaturation in various organic compounds. chemicalbook.com Its utility in more intricate synthetic transformations, however, soon became evident to the chemistry community.

The preference for mCPBA over other peroxy acids grew due to its relative ease of handling as a stable, crystalline solid. masterorganicchemistry.com This characteristic made it a more convenient and safer option for laboratory use compared to other peroxy acids that were often prepared in situ or were less stable. The main areas of its early use included the epoxidation of alkenes, the conversion of ketones to esters in the Baeyer-Villiger oxidation, the oxidation of sulfides to sulfoxides and sulfones, and the oxidation of amines to their corresponding amine oxides. chemicalbook.comwikipedia.org

Pioneering Mechanistic Insights (e.g., Bartlett's "Butterfly Mechanism")

A pivotal moment in understanding the reactivity of peroxy acids came with the proposal of the "Butterfly Mechanism" by Paul D. Bartlett. This mechanistic model provided profound insight into the epoxidation of alkenes. The reaction is believed to proceed through a concerted transition state where the peracid is intramolecularly hydrogen-bonded. masterorganicchemistry.com

The key features of the Bartlett "Butterfly Mechanism" include:

A Concerted Process: The formation of the two new carbon-oxygen bonds and the cleavage of the oxygen-oxygen bond in the peroxy acid occur in a single, synchronous step. masterorganicchemistry.com

Stereospecificity: The mechanism elegantly explains the observed stereospecificity of the reaction. A cis-alkene yields a cis-epoxide, while a trans-alkene produces a trans-epoxide, as the oxygen atom is delivered to the same face of the double bond. masterorganicchemistry.com

Electrophilic Nature of the Peracid: The peracid acts as the electrophile, while the alkene serves as the nucleophile. This is supported by the observation that electron-rich alkenes undergo epoxidation at a faster rate. masterorganicchemistry.com

The table below illustrates the effect of alkene substitution on the relative rate of epoxidation, highlighting the nucleophilic character of the alkene in this reaction.

AlkeneNumber of Methyl GroupsRelative Rate of Epoxidation
Ethylene01
Propene124
cis-2-Butene2500
2-Methyl-2-butene36500
2,3-Dimethyl-2-butene4>6500

This data demonstrates that increased alkyl substitution on the double bond, which increases its electron density, accelerates the rate of epoxidation. masterorganicchemistry.com

Development of Synthetic Methodologies for mCPBA

The accessibility of mCPBA was crucial for its widespread adoption. A reliable and scalable laboratory preparation was essential. The most common method for synthesizing mCPBA involves the reaction of m-chlorobenzoyl chloride with a basic solution of hydrogen peroxide, followed by acidification. wikipedia.org

A well-established procedure for this synthesis was published in the esteemed journal Organic Syntheses in 1970 by Richard N. McDonald, Richard N. Steppel, and James E. Dorsey. masterorganicchemistry.com This procedure provided the organic chemistry community with a detailed and vetted method for preparing mCPBA.

Commercially available mCPBA is typically sold as a stabilized mixture, containing less than 72% of the active peroxy acid, with the remainder being m-chlorobenzoic acid (around 10%) and water. wikipedia.org For reactions requiring high purity mCPBA, purification methods were developed. The most common technique involves washing the commercial-grade material with a phosphate (B84403) buffer solution at a pH of 7.5. This exploits the difference in acidity between the peroxy acid and the carboxylic acid impurity; the more acidic m-chlorobenzoic acid is extracted into the aqueous basic solution, leaving the purified mCPBA in the organic layer. wikipedia.org

Expansion of mCPBA Reactivity and Substrate Scope

Beyond its initial applications, the synthetic utility of mCPBA continued to expand as chemists explored its reactivity with a wider range of functional groups and substrates. This led to the discovery of new transformations and the refinement of existing methods.

Key expansions in the reactivity of mCPBA include:

Baeyer-Villiger Oxidation: First reported in 1899 by Adolf von Baeyer and Victor Villiger, this reaction gained renewed interest with the availability of stable peroxy acids like mCPBA. wikipedia.org It allows for the conversion of ketones to esters and cyclic ketones to lactones, proving to be a powerful tool in the synthesis of complex molecules. wikipedia.orgrsc.org

Oxidation of Nitrogen and Sulfur Heterocycles: mCPBA was found to be effective for the oxidation of heteroatoms in various cyclic systems. For instance, it can oxidize sulfides to sulfoxides and further to sulfones. wikipedia.org Similarly, nitrogen-containing heterocycles can be oxidized to their corresponding N-oxides.

Rubottom Oxidation: This reaction involves the oxidation of silyl (B83357) enol ethers to α-hydroxy ketones, providing a valuable method for the introduction of a hydroxyl group adjacent to a carbonyl.

Oxidation of Amines: mCPBA can oxidize amines to various products, including amine oxides. wikipedia.org

The versatility of mCPBA is demonstrated by its ability to oxidize a wide array of functional groups, making it an indispensable reagent in modern organic synthesis. rsc.org

Comparison with Other Peroxyacids in Historical Context

In the mid-20th century, several peroxy acids were available to chemists, including peracetic acid and perbenzoic acid. However, mCPBA often emerged as the reagent of choice due to a combination of factors including reactivity, stability, and ease of handling.

The reactivity of a peroxy acid is influenced by the electronic nature of the substituents on the aromatic ring or alkyl chain. Electron-withdrawing groups increase the electrophilicity of the peroxy acid, making it a more potent oxidizing agent. The chlorine atom at the meta position of mCPBA is electron-withdrawing, which enhances its reactivity compared to unsubstituted perbenzoic acid. masterorganicchemistry.com

A 1955 study by Lynch and Pausacker provided a quantitative comparison of the reactivity of various substituted perbenzoic acids in the epoxidation of alkenes, confirming that electron-withdrawing substituents accelerate the reaction. masterorganicchemistry.com

The following table provides a qualitative comparison of common peroxy acids used in a historical context.

Peroxy AcidCommon AbbreviationKey Characteristics
Peroxyformic AcidHighly reactive, often generated in situ.
Peracetic AcidPAACommercially available, but can be explosive.
Perbenzoic AcidLess reactive than mCPBA.
meta-Chloroperbenzoic AcidmCPBAStable solid, good reactivity, widely used. masterorganicchemistry.com
Trifluoroperacetic AcidTFPAAHighly reactive due to the strong electron-withdrawing trifluoromethyl group.

The superior balance of stability, reactivity, and commercial availability ultimately led to mCPBA becoming one of the most frequently used peroxy acids in organic synthesis. masterorganicchemistry.com

Synthesis and Characterization of P Chloroperbenzoic Acid

Established Synthetic Routes for mCPBA

The primary and most common method for synthesizing mCPBA involves the reaction of m-chlorobenzoyl chloride with a basic solution of hydrogen peroxide, followed by acidification. wikipedia.org A detailed procedure involves the perhydrolysis of m-chlorobenzoyl chloride. orgsyn.org This is achieved by reacting it with 30% hydrogen peroxide in the presence of sodium hydroxide (B78521) and magnesium sulfate (B86663) in a dioxane-water solvent system. orgsyn.org The mixture is kept at a low temperature, and after the reaction, the solution is acidified with cold sulfuric acid. orgsyn.org The mCPBA is then extracted with a solvent like dichloromethane (B109758). orgsyn.org

An alternative approach involves the use of m-chlorobenzoic acid, which is first converted to m-chlorobenzoyl chloride by refluxing with thionyl chloride. orgsyn.org The resulting acid chloride is then subjected to the hydrogen peroxide reaction as described above. orgsyn.org

Methods for Enhancing Purity and Stability

Commercially available mCPBA is typically a mixture containing less than 72% of the active peroxyacid, with the remainder being m-chlorobenzoic acid (around 10%) and water. wikipedia.org This composition enhances its shelf stability. masterorganicchemistry.com For applications requiring higher purity, several purification methods are employed.

One effective method involves washing the commercial-grade mCPBA with a phosphate (B84403) buffer at a pH of 7.5. wikipedia.orgblogspot.comreddit.com This process selectively removes the more acidic m-chlorobenzoic acid impurity. wikipedia.org The peroxyacid can then be recovered by drying the washed material under reduced pressure. blogspot.comreddit.com It is crucial to handle highly purified mCPBA with extreme care due to its potential explosive nature. masterorganicchemistry.com

Stability of mCPBA is a significant concern, as it can degrade over time, especially when exposed to heat or certain materials. orgsyn.orgchemicalbook.com To minimize the loss of active oxygen content, prolonged heating during the removal of solvents should be avoided. orgsyn.orgucsc.edu For long-term storage, mCPBA should be kept in polyethylene (B3416737) containers and refrigerated. orgsyn.orgucsc.edu Contact with glass surfaces can catalyze the decomposition of the peracid. orgsyn.orgucsc.edu

Considerations for Large-Scale Synthesis and Handling

While mCPBA is a valuable laboratory reagent, its use on an industrial scale is limited due to its thermal instability. acs.orgresearchgate.net Pure mCPBA is shock-sensitive and can be explosive. chemicalbook.com Even the commercial grade, stabilized with m-chlorobenzoic acid and water, presents significant safety concerns for large-scale operations. chemicalbook.com

Studies have investigated the stability of mCPBA in various solvents to ensure safer handling in pilot plants. researchgate.netacs.org It was found that high concentrations of mCPBA in dichloromethane (DCM) can be intrinsically unstable, exhibiting a low onset temperature for exothermic decomposition. acs.orgresearchgate.net Therefore, careful control of process parameters such as concentration, the sequence of addition, and temperature is critical for safe large-scale use. acs.orgresearchgate.net Research has demonstrated the successful and safe application of these controlled parameters in pilot plant reactions involving significant quantities of mCPBA. acs.orgresearchgate.netacs.org

Analytical Methodologies for Purity Assessment and Quantification of mCPBA as a Reagent

Accurate determination of the purity and active oxygen content of mCPBA is essential for its effective and safe use. A combination of spectroscopic, chromatographic, and titrimetric methods are employed for this purpose.

Spectroscopic Techniques for Structural Elucidation of the Peracid Moiety

Spectroscopic methods are invaluable for confirming the structure of mCPBA and identifying impurities.

Infrared (IR) Spectroscopy: FTIR spectra of mCPBA show characteristic absorption bands that confirm the presence of the peracid functional group. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure. researchgate.net

Mass Spectrometry (MS): GC-MS analysis provides information on the molecular weight and fragmentation pattern of mCPBA, aiding in its identification and the detection of byproducts. nih.gov ESI-MS has also been utilized in studies involving mCPBA. mdpi.com

Chromatographic Methods for Purity Analysis

Chromatographic techniques are widely used for separating mCPBA from its impurities and quantifying its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the analysis of mCPBA. nih.gov Reverse-phase HPLC, in particular, can be used to separate mCPBA from related compounds, and its epoxidation reaction with unsaturated fatty acids enhances chromatographic separation of their isomers. biorxiv.org

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of reactions involving mCPBA and to qualitatively assess the purity of the product. orgsyn.orgderpharmachemica.com

Gas Chromatography (GC): GC analysis can be used to determine the purity of the final product, showing the presence of any unreacted starting materials or byproducts. orgsyn.org

Titrimetric Methods for Active Oxygen Content

The most common method for determining the active oxygen content of mCPBA is iodometric titration. orgsyn.orguliege.be This method involves reacting a known amount of the peracid with an excess of iodide ions in an acidic solution. The peracid oxidizes the iodide to iodine, and the amount of liberated iodine is then determined by titration with a standardized solution of sodium thiosulfate, typically using a starch indicator to detect the endpoint. orgsyn.orgucsc.edu

The concentration of the active oxidizing agent can be determined by dissolving the mCPBA sample in a suitable solvent, adding potassium iodide and acetic acid, and then titrating the resulting solution with sodium thiosulfate. orgsyn.orgdiva-portal.org This method is reliable for quantifying the peracid content in both commercial preparations and purified samples. orgsyn.orgucsc.edu

Table of Analytical Data

Analytical TechniquePurposeKey Findings
Iodometric Titration Quantification of active oxygen contentA standard and reliable method for determining the percentage of active mCPBA in a sample. orgsyn.orgucsc.eduuliege.be
HPLC Purity analysis and separation of isomersEffective for separating mCPBA from impurities and for analyzing products of mCPBA reactions. nih.govbiorxiv.org
TLC Reaction monitoring and qualitative purity checkA quick and convenient method to follow the progress of a reaction and assess the presence of byproducts. orgsyn.orgderpharmachemica.com
GC Purity analysisUsed to determine the percentage purity of the final product and identify volatile impurities. orgsyn.org
¹H and ¹³C NMR Structural elucidationConfirms the chemical structure of mCPBA and its derivatives. researchgate.net
FTIR Functional group identificationProvides evidence for the presence of the characteristic peracid functional group. nih.gov
Mass Spectrometry Molecular weight determination and identificationConfirms the molecular weight and helps in identifying fragmentation patterns for structural confirmation. nih.govmdpi.com

Fundamental Reaction Mechanisms Mediated by Mcpba

Concerted Mechanisms in Oxidation Reactions

Concerted mechanisms, where bond-forming and bond-breaking events occur in a single, synchronous step, are a hallmark of many m-CPBA oxidations. These pathways are characterized by a well-defined transition state and are often highly stereospecific.

The epoxidation of alkenes by m-CPBA is a classic example of a concerted reaction that proceeds through a transition state famously dubbed the "butterfly mechanism". masterorganicchemistry.comorganicchemistrytutoring.caorgoreview.com First proposed by Bartlett, this mechanism involves a single, continuous flow of electrons. masterorganicchemistry.comwikipedia.org The peroxyacid adopts a conformation where it is intramolecularly hydrogen-bonded, and the plane of the peracid bisects the plane of the alkene. wikipedia.orgjku.at

In this transition state:

The π electrons of the alkene act as a nucleophile, attacking the electrophilic terminal oxygen of the peroxyacid. organicchemistrytutoring.caleah4sci.com

Simultaneously, a lone pair from this oxygen atom attacks one of the alkene carbons, beginning the formation of the three-membered epoxide ring. leah4sci.com

The weak oxygen-oxygen (O-O) bond of the peroxyacid cleaves. masterorganicchemistry.com

The carbonyl oxygen of the m-CPBA acts as a base, abstracting the proton from the hydroxyl group of the peroxyacid. masterorganicchemistry.com

This intricate, single-step process involves the movement of multiple electron pairs and accounts for key experimental observations. visualizeorgchem.comsaskoer.ca The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the final epoxide product; a cis-alkene yields a cis-epoxide, and a trans-alkene affords a trans-epoxide. masterorganicchemistry.comjku.atlibretexts.org This is a direct consequence of the concerted nature of the butterfly mechanism, which does not involve open intermediates that could allow for bond rotation. edurev.in The byproduct of this reaction is m-chlorobenzoic acid. masterorganicchemistry.com

The epoxidation reaction is a prime example of an oxygen atom transfer (OAT) reaction. orgoreview.comsci.am In this process, an oxygen atom is transferred from the peroxyacid to the substrate, in this case, the alkene. orgoreview.com The driving force for this transfer is the formation of stronger carbon-oxygen (C-O) sigma bonds at the expense of a weaker O-O single bond and a carbon-carbon (C-C) pi bond. masterorganicchemistry.com

The transition state geometry allows for crucial frontier molecular orbital interactions. These include the interaction between the highest occupied molecular orbital (HOMO) of the alkene (the π C=C orbital) and the lowest unoccupied molecular orbital (LUMO) of the peroxyacid (the σ* O-O orbital). organicchemistrytutoring.cawikipedia.org This interaction facilitates the breaking of the O-O bond and the formation of one of the new C-O bonds. wikipedia.org

Beyond epoxidation, m-CPBA facilitates other OAT reactions, such as the Baeyer-Villiger oxidation of ketones to esters and the oxidation of sulfides to sulfoxides and sulfones. masterorganicchemistry.comorgoreview.comwikipedia.org While the mechanisms differ in their specifics, they share the common feature of transferring an oxygen atom from the peroxyacid to the substrate. In some metal-catalyzed systems, metal-oxo complexes are formed as intermediates that then act as the oxygen atom transfer reagents. numberanalytics.com

Stepwise and Radical Mechanisms

While concerted pathways are common, m-CPBA can also react through stepwise mechanisms, particularly in the presence of transition metals or under conditions that favor homolysis. mdpi.comresearchgate.net These pathways often involve the formation of highly reactive radical intermediates.

The peroxide O-O bond in m-CPBA is relatively weak and susceptible to homolytic cleavage, where the bond breaks to give two radical species. masterorganicchemistry.commdpi.com This process can be triggered by factors like heat, light, or the presence of a transition metal catalyst. mdpi.com The homolytic splitting of the O-O bond is a key step in initiating radical-based oxidation reactions. mdpi.comrsc.org

Studies involving iron porphyrin complexes have shown that the oxidation state of the metal can dictate the cleavage pathway. nih.gov An Fe(II) center tends to promote heterolytic (uneven) cleavage, while an Fe(III) center favors homolytic cleavage of the O-O bond. nih.gov In some nickel-catalyzed oxidations, the homolytic cleavage of the m-CPBA O-O bond is considered a primary route for the formation of radical nickel-oxo species. mdpi.com The resulting m-chlorobenzoyloxy radical can rapidly decarboxylate to form a chlorophenyl radical and carbon dioxide. mdpi.comrsc.org

Once formed, radical intermediates such as the m-chlorobenzoyloxy radical (ArC(O)O•) and the chlorophenyl radical (Ar•) are highly reactive. mdpi.com These species are capable of abstracting hydrogen atoms from substrates, initiating a radical chain reaction. mdpi.comresearchgate.net For instance, in the oxidation of alkanes, these radicals can abstract a hydrogen atom from a C-H bond to form a carbon-centered radical (R•). researchgate.net This alkyl radical can then react further, for example, with another molecule of m-CPBA to yield a hydroxylated product and propagate the radical chain. researchgate.net

The involvement of radical intermediates can sometimes complicate mechanistic interpretations, as their reactivity can compete with or mask the intended selective oxidation pathways. mdpi.comrsc.org The presence of byproducts like chlorobenzene (B131634) is often indicative of a radical pathway, as it is formed from the decarboxylation of the m-chlorobenzoyloxy radical. mdpi.comrsc.org In certain catalytic systems, the goal is to control the reaction to favor a desired pathway, such as a metal-mediated concerted mechanism, while suppressing these less selective free-radical routes. rsc.orgrsc.org

Solvent Effects on Reaction Mechanisms and Rates

The choice of solvent can significantly influence the mechanism and rate of m-CPBA oxidations. While the classic Prilezhaev epoxidation is noted for its relative insensitivity to solvent polarity, suggesting a non-ionic transition state, other reactions show marked solvent effects. masterorganicchemistry.comedurev.in

Inert, non-aqueous solvents like chloroform, dichloromethane (B109758), benzene, and acetone (B3395972) are commonly used for epoxidations to prevent the acid- or base-catalyzed hydrolysis of the newly formed epoxide ring into a diol. wikipedia.orglibretexts.org

For other types of oxidations, particularly those involving C-H bonds, the solvent's ability to act as a hydrogen bond donor (HBD) or acceptor (HBA) is crucial. researchgate.net For example, in the oxidation of alkanes, using a strong HBD and poor HBA solvent like a fluorinated alcohol can lead to significantly higher yields and selectivities for the alcohol product. researchgate.net The solvent can interact with the m-CPBA or the reaction intermediates through hydrogen bonding, altering their reactivity and influencing the reaction pathway. researchgate.net In some cases, more polar solvents can decrease reaction efficiency by promoting the decomposition of m-CPBA, especially in the presence of metal catalysts. uliege.be

The effect of different solvents on the rate and yield of specific m-CPBA reactions is an area of active research, with findings indicating that judicious solvent selection can be a powerful tool for controlling reaction outcomes. researchgate.netacs.org

Table of Solvent Effects on m-CPBA Reactions

Reaction Type Solvent(s) Observed Effect Reference(s)
Alkene Epoxidation Chloroform, Dichloromethane Good solubility for reagents, inert nature prevents epoxide opening. wikipedia.org
Alkene Epoxidation Aqueous media (with acid/base) Hydrolysis of epoxide product to form a vicinal diol. libretexts.org
Alkane C-H Oxidation Fluorinated alcohols (e.g., NFTB, HFIP) Increased yield and selectivity for alcohol product due to H-bonding effects. researchgate.net
Aromatic Chlorination Dichloromethane, Chloroform Best overall results for chlorination of toluene (B28343) and anisole. uliege.be
Aromatic Chlorination Polar solvents (e.g., Acetone) Prevents chlorination of toluene, reduces yield for anisole. uliege.be

Polarity and Hydrogen-Bonding Effects

The "butterfly mechanism" is the proposed transition state for the epoxidation of alkenes with m-CPBA. masterorganicchemistry.com This concerted mechanism is sensitive to the polarity of the solvent and its ability to form hydrogen bonds. The reaction rate is notably slower in hydrogen-bonding solvents, which can disrupt the internal hydrogen bonding within the butterfly transition state. masterorganicchemistry.com Non-polar solvents, such as dichloromethane, are often preferred for these reactions. masterorganicchemistry.com

The inherent weakness of the O-O bond in peroxides is a key factor in their reactivity. In m-CPBA, the electron-withdrawing nature of the adjacent carbonyl group further weakens this bond, making it more susceptible to cleavage. pearson.com This electronic effect, combined with the stability of the resulting carboxylate, drives the oxygen transfer reaction.

The reaction's stereospecificity, where the configuration of the starting alkene is retained in the epoxide product, is a direct consequence of the concerted nature of the mechanism. masterorganicchemistry.comquora.com The oxygen atom is delivered to the same face of the double bond, resulting in a syn-addition. masterorganicchemistry.com

Influence of Co-solvents and Additives

The choice of solvent and the presence of additives can significantly influence the course and efficiency of reactions involving m-CPBA. While non-polar solvents are generally favored for epoxidations, the use of co-solvents and additives can be strategic for other transformations.

In certain C-H bond oxidation reactions catalyzed by metal complexes, the addition of an acidic promoter like nitric acid (HNO₃) can dramatically enhance the reaction rate and selectivity. rsc.orgrsc.org For instance, in a cobalt/iron-catalyzed system, the presence of HNO₃ was found to suppress non-selective side reactions. rsc.orgrsc.org In the epoxidation of alkenes catalyzed by a nanomagnetic Co(III) salen complex, pyridine (B92270) N-oxide (PNO) was used as an axial ligand to improve the yield of the epoxide. ias.ac.in

The polarity of the solvent also plays a critical role in catalyst activity. In the aforementioned Co(III) salen complex-catalyzed epoxidation, dichloromethane (DCM) was found to be the optimal solvent, while polar protic solvents like water, ethanol (B145695), and methanol (B129727) resulted in lower yields. ias.ac.in This is attributed to the potential coordination of these solvents to the metal center, competing with the oxidation reaction. ias.ac.in

Fluorinated alcohols, such as nonafluoro-tert-butanol (NFTB) and hexafluoroisopropanol (HFIP), can act as strong hydrogen-bond donors and poor hydrogen-bond acceptors. researchgate.net Their use as solvents in the peracid oxidation of alkanes can lead to significantly higher yields and selectivities for the alcohol product. researchgate.net This highlights the nuanced role of hydrogen bonding, where directed interactions can be beneficial.

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a powerful tool for unraveling the intricate details of reaction mechanisms. By selectively replacing an atom with its heavier isotope, chemists can trace its path throughout a chemical transformation, providing direct evidence for proposed mechanistic steps.

Elucidating Oxygen Source in Epoxidations

A fundamental question in the epoxidation of alkenes by m-CPBA is the origin of the oxygen atom in the resulting epoxide. Isotopic labeling studies have unequivocally demonstrated that the oxygen atom transferred to the alkene comes from the hydroxyl group (-OH) of the peroxyacid, not the carbonyl oxygen. masterorganicchemistry.comedurev.in This was confirmed by using m-CPBA labeled with ¹⁸O at the hydroxyl position and observing the incorporation of ¹⁸O into the epoxide product. nih.gov

These findings are fully consistent with the concerted "butterfly mechanism," where the peroxyacid's hydroxyl oxygen is directly involved in the formation of the new C-O bonds of the epoxide ring. masterorganicchemistry.com

Investigating C-H Bond Activation Mechanisms

Isotopic labeling has also been instrumental in studying the mechanism of C-H bond activation by m-CPBA, often in the presence of metal catalysts. In the oxidation of C-H bonds catalyzed by a cobalt/iron system, isotopic labeling experiments using H₂¹⁸O and D₂O were conducted to probe the reaction mechanism. rsc.orgrsc.org These studies, combined with kinetic isotope effects, suggested that the primary oxidation pathway proceeds through a concerted mechanism involving a cobalt-peroxo C-H attacking species or a cobalt-oxyl species, rather than a free-radical pathway. rsc.orgrsc.org

In other metal-catalyzed C-H hydroxylation reactions, isotopic labeling studies have confirmed the incorporation of ¹⁸O from H₂¹⁸O into the product, providing evidence for an oxomanganese(V)-mediated oxidation mechanism. acs.org Furthermore, kinetic isotope effect studies, where a C-H bond is replaced by a C-D bond, can help to determine whether C-H bond cleavage is the rate-determining step of the reaction. nih.gov A significant kinetic isotope effect is often indicative of a mechanism where the C-H bond is broken in the rate-limiting step. nih.gov

Interactive Data Tables

Table 1: Effect of Solvents on Styrene Epoxidation Catalyzed by Co@Fe₃O₄/SiO₂

EntrySolventYield (%)
1WaterLow
2EthanolLow
3MethanolLow
4Nonpolar MediaPoor Conversion
5Dichloromethane (DCM)Excellent

Data sourced from a study on nanomagnetic Co(III)@Fe₃O₄/SiO₂ salen complex catalyzed epoxidation. ias.ac.in

Table 2: Research Findings from Isotopic Labeling Studies

Study FocusLabeled CompoundKey FindingImplicationReference
Oxygen Source in Epoxidationm-CPBA (¹⁸O-labeled hydroxyl)¹⁸O is incorporated into the epoxide.The hydroxyl oxygen of the peroxyacid is transferred. nih.gov
C-H Bond ActivationH₂¹⁸O, D₂OEvidence for a concerted mechanism.Rules out a purely free-radical pathway. rsc.orgrsc.org
C-H HydroxylationH₂¹⁸OIncorporation of ¹⁸O into the alcohol product.Supports an oxomanganese(V)-mediated mechanism. acs.org

Applications of Mcpba in Advanced Organic Synthesis

Epoxidation Reactions

The primary application of mCPBA is the conversion of alkenes into epoxides (oxiranes), a reaction known as epoxidation. masterorganicchemistry.comvisualizeorgchem.com This transformation is of significant synthetic utility as the resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with a variety of nucleophiles. visualizeorgchem.com

Alkene Epoxidation

The reaction between an alkene and mCPBA proceeds through a concerted mechanism, where the oxygen atom is transferred from the peroxy acid to the alkene in a single step. libretexts.orgmasterorganicchemistry.com This process involves the breaking of the C-C pi bond and the O-O single bond, concurrent with the formation of two new C-O single bonds. masterorganicchemistry.com The byproduct of this reaction is meta-chlorobenzoic acid, which is typically removed during aqueous workup. masterorganicchemistry.comrochester.edu

The general reactivity trend for alkene epoxidation with mCPBA is that electron-rich double bonds react faster than electron-poor ones. This is because the alkene acts as the nucleophile and the peroxy acid acts as the electrophile. libretexts.org

A hallmark of mCPBA epoxidation is its stereospecificity, which is a direct consequence of its concerted mechanism. libretexts.orgmasterorganicchemistry.com The geometry of the starting alkene is retained in the epoxide product. For example, a cis-alkene will yield a cis-epoxide, and a trans-alkene will result in a trans-epoxide. libretexts.orgquora.com

The addition of the oxygen atom occurs from the same face of the double bond, a process known as syn addition. masterorganicchemistry.comleah4sci.com This means that the two new carbon-oxygen bonds are formed on the same side of the plane previously occupied by the alkene. masterorganicchemistry.com This is often depicted with both C-O bonds shown as wedges or both as dashes in chemical drawings. masterorganicchemistry.comyoutube.com The reaction proceeds through a characteristic "butterfly" transition state. reactionweb.io

Starting AlkeneProduct EpoxideStereochemical Outcome
cis-Stilbenecis-Stilbene oxideRetention of cis stereochemistry
trans-Stilbenetrans-Stilbene oxideRetention of trans stereochemistry

In molecules containing multiple double bonds (polyenes), mCPBA exhibits regioselectivity, preferentially epoxidizing the most electron-rich double bond. This is because the alkene's pi bond acts as a nucleophile attacking the electrophilic oxygen of the peroxy acid. libretexts.org Therefore, double bonds with more alkyl substituents, which are more electron-donating, will react faster.

For instance, in a compound with both a monosubstituted and a trisubstituted double bond, the trisubstituted double bond will be epoxidized preferentially. Similarly, conjugated dienes often undergo selective epoxidation at the more substituted double bond. The oxidation of furan (B31954) derivatives, which are electron-rich aromatic systems, can also be achieved with mCPBA, leading to versatile intermediates for further synthesis. rsc.orgbaranlab.orgacs.org

SubstrateMajor Epoxidation ProductRationale
Limonene (B3431351)1,2-EpoxideThe trisubstituted double bond is more nucleophilic than the disubstituted double bond.
Geraniol6,7-EpoxideThe trisubstituted double bond at the 6,7-position is more electron-rich.

When an alkene has a stereocenter, particularly an allylic alcohol, the epoxidation with mCPBA can proceed with high diastereoselectivity. The hydroxyl group can direct the epoxidation to occur on the same face of the double bond to which it is situated. wikipedia.orgacs.org This directing effect is attributed to hydrogen bonding between the allylic alcohol and the incoming mCPBA molecule in the transition state. wikipedia.orgyoutube.com This interaction effectively locks the conformation of the substrate, leading to preferential delivery of the oxygen atom to the syn face relative to the hydroxyl group. wikipedia.org

This principle is particularly useful in the synthesis of complex molecules where precise control of stereochemistry is crucial. organic-chemistry.org For cyclic allylic alcohols, the diastereoselectivity can be very high, often favoring the formation of the cis-epoxy alcohol. youtube.com The stereochemical outcome can be influenced by factors such as the conformation of the allylic alcohol and the presence of other functional groups. cdnsciencepub.com

SubstrateMajor DiastereomerDirecting Influence
Cyclohex-2-en-1-olsyn-EpoxideHydrogen bonding between the hydroxyl group and mCPBA.
Acyclic secondary allylic alcoholsthreo-Epoxides (often)Conformational preferences in the transition state to minimize allylic strain. cdnsciencepub.comacs.org

In the epoxidation of certain substrates, such as cyclic dienes, the issue of kinetic versus thermodynamic control can arise. The kinetic product is the one that is formed fastest, while the thermodynamic product is the most stable one. In mCPBA epoxidations, the reaction is generally under kinetic control.

For example, in the epoxidation of cyclopentadiene, the initial epoxidation occurs to give the monoepoxide. If a second equivalent of mCPBA is used, the second epoxidation can occur either syn or anti to the first epoxide. The exo attack is often sterically favored, leading to the kinetic product. However, the stability of the resulting diepoxides can differ. Under standard epoxidation conditions (low temperature, short reaction time), the kinetic product distribution is observed.

Oxidation of Other Unsaturated Systems (e.g., enamines, silyl (B83357) enol ethers)

The utility of mCPBA extends beyond simple alkenes to other electron-rich unsaturated systems.

Enamines and Nitrogen Heterocycles: mCPBA can oxidize nitrogen-containing compounds. For instance, it is used for the N-oxidation of nitrogen heterocycles like pyridines and quinolines. researchgate.net The oxidation of enamines, which are nitrogen analogs of enols, can lead to various products depending on the structure of the enamine and the reaction conditions.

Silyl Enol Ethers: The oxidation of silyl enol ethers with mCPBA provides a powerful method for the synthesis of α-hydroxy carbonyl compounds, a transformation known as the Rubottom oxidation. wikipedia.orgthermofisher.com This reaction proceeds through a two-step sequence. First, the silyl enol ether is epoxidized to form a silyloxy oxirane intermediate. alfa-chemistry.comorganic-chemistry.org This intermediate is unstable and undergoes a subsequent rearrangement, driven by the release of ring strain, where the silyl group migrates from the oxygen to the adjacent carbon. nrochemistry.comyoutube.com This rearrangement is a type of Brook rearrangement. wikipedia.org Subsequent workup with an acid, base, or fluoride (B91410) source cleaves the silyl ether to yield the final α-hydroxy ketone or aldehyde. wikipedia.orgyoutube.com

The Rubottom oxidation is a high-yielding and synthetically useful method for the α-hydroxylation of carbonyl compounds. wikipedia.orgrsc.org

Unsaturated SystemReagentIntermediateFinal ProductReaction Name
Silyl Enol EthermCPBASilyloxy oxiraneα-Hydroxy CarbonylRubottom Oxidation
Pyridine (B92270)mCPBA-Pyridine N-oxideN-Oxidation

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation, first reported by Adolf von Baeyer and Victor Villiger in 1899, is a powerful reaction in organic synthesis that transforms ketones into esters and cyclic ketones into lactones using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgyoutube.com This oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group has become an indispensable tool for constructing complex molecular architectures. organic-chemistry.org

Mechanistic Investigations of Carbonyl Compounds to Esters/Lactones

The conversion of a ketone or aldehyde to an ester or lactone via the Baeyer-Villiger oxidation proceeds through a well-established multi-step mechanism. purechemistry.org The reaction is initiated by the protonation of the carbonyl oxygen by the peroxyacid, which enhances the electrophilicity of the carbonyl carbon. wikipedia.orgchemistrysteps.com This is followed by the nucleophilic attack of the peroxyacid on the activated carbonyl carbon. wikipedia.orgorganicchemistrytutor.com

This attack forms a key tetrahedral intermediate, often referred to as the Criegee intermediate. wikipedia.org The crucial step of the reaction is the subsequent concerted rearrangement of this intermediate. wikipedia.orgstackexchange.com In this step, one of the alkyl or aryl groups attached to the original carbonyl carbon migrates from carbon to the adjacent, electron-deficient oxygen of the peroxide linkage. chemistrysteps.comorganicchemistrytutor.com This migration occurs simultaneously with the cleavage of the weak oxygen-oxygen bond, leading to the departure of a carboxylate anion (the conjugate base of m-chlorobenzoic acid). wikipedia.org This migration is typically the rate-determining step of the reaction. wikipedia.org The rearrangement results in the formation of a protonated ester, which is then deprotonated to yield the final ester or lactone product. chemistrysteps.comorganicchemistrytutor.com

Regioselectivity in Asymmetric Ketones

When an unsymmetrical ketone is used as the substrate, the oxygen atom can potentially be inserted on either side of the carbonyl group. The outcome of the reaction is not random but is governed by the inherent migratory aptitude of the substituents attached to the carbonyl carbon. youtube.com The reaction is highly regioselective, with the oxygen being inserted between the carbonyl carbon and the more substituted carbon atom. chemistrysteps.com This selectivity arises from the relative ability of the different groups to stabilize the partial positive charge that develops on the migrating carbon during the transition state of the rearrangement step. organic-chemistry.orgadichemistry.com

Extensive experimental studies have established a general order of migratory aptitude. chemistrysteps.comadichemistry.com The group with the higher migratory preference is the one that preferentially shifts to the oxygen atom. youtube.com

Table 1: Migratory Aptitude of Various Groups in the Baeyer-Villiger Oxidation. organic-chemistry.orgchemistrysteps.comorganicchemistrytutor.comadichemistry.com
Migratory Aptitude RankGroup
1 (Highest)Hydrogen (H)
2Tertiary alkyl
3Cyclohexyl
4Secondary alkyl
5Aryl (Phenyl)
6Primary alkyl
7 (Lowest)Methyl

For aryl groups, the migratory aptitude is enhanced by the presence of electron-donating groups on the ring. chemistrysteps.com Conversely, electron-withdrawing groups on any substituent decrease the rate of migration. wikipedia.org An important feature of this migration is that it is stereoretentive; the stereochemistry of the migrating group is preserved in the final product. wikipedia.org

Stereoelectronic Effects and Migratory Aptitudes

Beyond the intrinsic electronic properties of the substituents, stereoelectronic effects play a critical role in controlling the outcome of the Baeyer-Villiger oxidation. wikipedia.org These effects relate to how the spatial arrangement of orbitals influences the reaction pathway. The products of the reaction are believed to be controlled by both primary and secondary stereoelectronic effects. wikipedia.org

The primary stereoelectronic effect dictates that for the migration to occur efficiently, the σ-orbital of the migrating group's C-C bond must be aligned anti-periplanar (in the same plane, but opposite) to the weak O-O σ* (antibonding) orbital of the peroxide group in the Criegee intermediate. wikipedia.orgresearchgate.net This specific orientation allows for optimal orbital overlap, facilitating the smooth transfer of the migrating group to the oxygen and the simultaneous cleavage of the O-O bond. wikipedia.org

A secondary stereoelectronic effect involves the orientation of a lone pair on the hydroxyl oxygen of the Criegee intermediate. This lone pair must be anti-periplanar to the migrating group, which allows for optimal overlap of the oxygen's nonbonding orbital with the σ* orbital of the migrating group's bond. wikipedia.org In some cases, particularly with sterically demanding substrates, these stereoelectronic requirements can override the predicted outcome based solely on the intrinsic migratory aptitude of the substituents. researchgate.net

Oxidation of Aldehydes (e.g., to formates, carboxylic acids)

When aldehydes are subjected to Baeyer-Villiger oxidation conditions with mCPBA, the outcome depends on the structure of the aldehyde. researchgate.net Due to the exceptionally high migratory aptitude of the hydrogen atom attached to the carbonyl, the reaction typically yields a carboxylic acid. chemistrysteps.comorganicchemistrytutor.com

However, research has shown that the product can be influenced by the aldehyde's substitution pattern. While linear, unbranched aliphatic aldehydes are oxidized to the corresponding carboxylic acids, α-branched aldehydes can undergo a Baeyer-Villiger oxidation to produce formate (B1220265) esters. researchgate.net This occurs because after the initial Criegee intermediate is formed, the migration of the α-branched alkyl group can compete with the hydrogen migration, leading to the formate product. researchgate.net In the case of α,β-unsaturated aldehydes, the reaction can be more complex, potentially leading to enolformates or products resulting from a cascade of oxidation and rearrangement steps. researchgate.net

Oxidation of Heteroatom Compounds

meta-Chloroperoxybenzoic acid is a versatile oxidizing agent not only for carbon-based functional groups but also for various heteroatoms, with organosulfur compounds being a prominent example. organic-chemistry.org

Oxidation of Organosulfur Compounds

The oxidation of organosulfur compounds with mCPBA provides a reliable method for the synthesis of sulfoxides and sulfones. organic-chemistry.orgucla.edu The sulfur atom in a sulfide (B99878) (thioether) is readily oxidized by mCPBA. The reaction can be controlled to selectively yield either the sulfoxide (B87167) or the sulfone by adjusting the stoichiometry of the oxidant and the reaction temperature. google.com

Sulfide to Sulfoxide : Using one equivalent of mCPBA, typically at low temperatures (e.g., 0 °C), selectively oxidizes the sulfide to the corresponding sulfoxide. google.com

Sulfide to Sulfone : The use of two or more equivalents of mCPBA, often at slightly higher temperatures (e.g., 35 °C or room temperature), leads to the further oxidation of the intermediate sulfoxide to the sulfone. google.com

This temperature-dictated selectivity provides a simple and metal-free method for preparing these two important classes of organosulfur compounds.

Table 2: Temperature-Dependent Selective Oxidation of Organosulfides with mCPBA.
SubstrateProduct at 0 °C (Yield)Product at 35 °C (Yield)
PhenylbutylthioetherPhenylbutylsulfoxide (81%)Phenylbutylsulfone (81%)
4-Methoxyphenyl-tert-butyl sulfide4-Methoxyphenyl-tert-butyl sulfoxide (78%)4-Methoxyphenyl-tert-butyl sulfone (75%)
4-Chlorophenyl-tert-butyl sulfide4-Chlorophenyl-tert-butyl sulfoxide (80%)4-Chlorophenyl-tert-butyl sulfone (79%)
Isopropylphenyl sulfideIsopropylphenyl sulfoxide (76%)Isopropylphenyl sulfone (72%)

Beyond sulfides, mCPBA has been utilized in the specific oxidation of disulfide bonds. Research has demonstrated that mCPBA can rapidly and specifically oxidize a disulfide bond to a thiosulfinate group (S(=O)-S). nih.gov This transformation is valuable in analytical chemistry, particularly in the field of proteomics, for mapping disulfide linkages within peptides and proteins. nih.gov

Oxidation of Organonitrogen Compounds

mCPBA is a highly effective reagent for the oxidation of various organonitrogen compounds, including amines, nitrogen-containing heterocycles, and imines. organic-chemistry.org

The oxidation of amines with mCPBA can lead to a variety of products depending on the structure of the amine (primary, secondary, or tertiary) and the reaction conditions.

Tertiary Amines to N-oxides: Tertiary amines are readily oxidized by mCPBA to the corresponding amine N-oxides. thieme-connect.de The reaction involves the nucleophilic attack of the amine's lone pair on the electrophilic terminal oxygen of the peroxy acid. stackexchange.com This transformation is general for a wide range of tertiary amines, including those with aliphatic and aromatic substituents.

Secondary Amines to Nitroxides: Secondary amines can be oxidized with mCPBA to form stable nitroxyl (B88944) free radicals, also known as nitroxides. rsc.org This conversion is a common method for synthesizing these important compounds, which are used as spin probes. The oxidation proceeds through an intermediate hydroxylamine, which is further oxidized to the nitroxide. rsc.org

Primary Amines to Oximes and Nitroalkanes: The oxidation of primary aliphatic amines with mCPBA can be controlled to yield either oximes or nitroalkanes. An efficient and rapid oxidation of various aliphatic amines to oximes in high conversion (>90% selectivity) can be achieved using mCPBA in ethyl acetate (B1210297) at room temperature. organic-chemistry.orgacs.org On the other hand, treatment of primary aliphatic or aromatic amines with an excess of mCPBA, often in a halocarbon solvent like 1,2-dichloroethane, leads to the formation of nitroalkanes or nitroarenes in good yields. scribd.commdpi.comdaneshyari.com The reaction is believed to proceed through intermediate nitroso compounds. researchgate.net

Table 2: Oxidation of Various Amines with mCPBA

Amine Type Substrate Example Product
Tertiary Amine Piperazine derivative Piperazine 1,4-dioxide thieme-connect.de
Secondary Amine General R₂NH Nitroxide (R₂N-O•) rsc.org
Primary Aliphatic Amine Benzylamine Benzaldoxime (E-isomer) acs.org
Primary Aliphatic Amine Cyclohexylamine Nitrocyclohexane scribd.com

Nitrogen atoms within heterocyclic rings can also be selectively oxidized by mCPBA. This reaction is a fundamental method for the synthesis of heterocyclic N-oxides. For example, the nitrogen atoms in pyridine, pyrimidine, and quinoline (B57606) rings can be oxidized to their respective N-oxides. These N-oxides are versatile intermediates in organic synthesis, allowing for further functionalization of the heterocyclic ring.

The oxidation of electron-rich heterocycles like indoles with mCPBA can lead to various products depending on the substitution pattern and reaction conditions. The reaction can result in the formation of oxindoles or other oxidized indole (B1671886) derivatives. The electrophilic nature of mCPBA facilitates attack at the electron-rich positions of the indole nucleus.

Imines react with mCPBA to form oxaziridines, which are three-membered heterocyclic rings containing oxygen, nitrogen, and carbon. acs.orgnih.gov This reaction is the most common and standard method for oxaziridine (B8769555) synthesis. nih.govresearchgate.net The oxidation is believed to proceed via a two-step mechanism involving the initial nucleophilic attack of the imine nitrogen on the peroxy acid. acs.org

The reaction is applicable to a wide range of imines derived from both aliphatic and aromatic aldehydes and various amines. researchgate.net In some cases, the initially formed oxaziridine can undergo rearrangement, especially in the presence of a Lewis acid like BF₃·OEt₂. This rearrangement can lead to the formation of amides, where the product is influenced by the electronic properties of the substituents on the imine. organic-chemistry.org

Oxidation of Organoselenium and Organophosphorus Compounds

meta-Chloroperoxybenzoic acid is a proficient reagent for the oxidation of organoselenium compounds. The selenium atom in selenides is readily oxidized by mCPBA to form selenoxides. This transformation is a key step in the widely used selenoxide elimination reaction to introduce carbon-carbon double bonds. The reaction proceeds through a syn-elimination pathway via a five-membered cyclic transition state. For substrates where the resulting olefin might be sensitive to oxidation, mCPBA is a preferred oxidant as it can effectively oxidize the selenide (B1212193) at temperatures below which the elimination occurs, ensuring the oxidant is consumed before the elimination step begins wikipedia.org.

The oxidation of α-phenylseleno aldehydes and ketones with mCPBA is a common method for preparing α,β-unsaturated carbonyl compounds wikipedia.org. Beyond simple elimination, treating alkyl phenyl selenides with an excess of mCPBA in an alcohol solvent can lead to the substitution of the phenylselenium group with an alkoxy group, forming dialkyl ethers rsc.org. In some cases, such as with (Z)-1,2-bis(phenylseleno)-1-alkenes, oxidation with mCPBA can lead to a novel anti-elimination pathway oup.com. The oxidation of certain organoselenium compounds with mCPBA can also precede other transformations, like the Pummerer rearrangement mdpi.com.

Similarly, mCPBA is effective for the oxidation of organophosphorus compounds. Trivalent phosphorus compounds, such as phosphines, are readily oxidized to their corresponding pentavalent phosphine (B1218219) oxides acs.orgthieme-connect.de. The strong P=O bond formation provides a significant thermodynamic driving force for this reaction. This method is straightforward and applicable to a wide range of phosphines, including triaryl-, alkyldiaryl-, and dialkyl(aryl)phosphines thieme-connect.de.

Oxidation of Organoboron Compounds (e.g., arylboronic acids to phenols)

The conversion of arylboronic acids to phenols is a valuable transformation in organic synthesis, and mCPBA has been established as a highly effective reagent for this purpose. This method offers a mild, efficient, and metal-free alternative to traditional hydroxylation protocols. The reaction typically proceeds at room temperature in an aqueous ethanol (B145695) solution, furnishing phenols in excellent yields, often exceeding 95% wikipedia.orgrsc.org.

A key advantage of this method is its tolerance of a wide array of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing substituents rsc.org. Mechanistic investigations involving isotopically labeled water (H₂¹⁸O) have indicated that the oxygen atom incorporated into the phenol (B47542) product originates from mCPBA, not from the water in the solvent wikipedia.orgrsc.org. The proposed mechanism involves the reaction of mCPBA with the arylboronic acid to form an intermediate that subsequently rearranges and hydrolyzes to yield the corresponding phenol rsc.org.

Table 1: Oxidation of Various Arylboronic Acids to Phenols using mCPBA wikipedia.orgrsc.org
Arylboronic AcidSolventTime (h)Yield (%)
Phenylboronic acidH₂O-EtOH (1:2)697-98
4-Methylphenylboronic acidH₂O-EtOH (1:2)599
4-Methoxyphenylboronic acidH₂O-EtOH (1:2)599
4-Chlorophenylboronic acidH₂O-EtOH (1:2)896
3-Nitrophenylboronic acidH₂O-EtOH (1:2)895
2-Naphthylboronic acidH₂O-EtOH (1:2)698

C-H Bond Functionalization

Hydroxylation of Alkanes and C-H Bonds

The selective functionalization of inert C-H bonds in alkanes is a significant challenge in organic chemistry. mCPBA, particularly in conjunction with transition metal catalysts, has been employed for the hydroxylation of these unactivated bonds. Complexes of iron, nickel, and cobalt have been shown to catalyze the oxidation of alkanes with mCPBA under mild conditions mdpi.comnih.goveurekaselect.com. These reactions can exhibit high turnover numbers and selectivity for the alcohol product over further oxidation to ketones nih.gov.

The stereoselectivity of these hydroxylations has been a key area of investigation. For instance, the oxidation of cis-1,2-dimethylcyclohexane (B165935) using certain cobalt complexes as catalysts with mCPBA can proceed with high stereoretention, indicating a mechanism that avoids the formation of long-lived, freely diffusing radicals eurekaselect.comorganic-chemistry.org. The interaction between the alkane and the oxidant can occur without generating free alkyl radicals, leading to highly stereoselective oxygenation of tertiary C-H bonds thieme-connect.demdpi.com.

Activation and Functionalization of Sp3 C-H Bonds

The activation of sp³ C-H bonds using mCPBA-based systems has been the subject of extensive mechanistic study. The precise nature of the species responsible for hydrogen atom abstraction is a topic of ongoing discussion mdpi.com. One proposed pathway involves the formation of high-valent metal-oxo or metal-oxyl species that directly cleave the C-H bond nih.gov.

However, an alternative mechanism suggests a free-radical chain process. In this pathway, the metal catalyst facilitates the decomposition of mCPBA to generate a m-chlorobenzoyloxy radical organic-chemistry.orgrsc.org. This radical is capable of abstracting a hydrogen atom from the alkane to form an alkyl radical. This alkyl radical then reacts with another molecule of mCPBA to yield the alcohol product and regenerate the aroyloxy radical, thus propagating the chain organic-chemistry.orgrsc.org. Evidence for this radical mechanism includes the lack of a significant ligand effect in some systems and the detection of carbon-centered radical intermediates organic-chemistry.orgrsc.org. The dominant mechanism can depend on the specific catalyst and reaction conditions employed.

Table 2: Metal-Catalyzed Hydroxylation of Alkanes with mCPBA
AlkaneCatalyst SystemMajor Product(s)Yield (%) / SelectivityReference
Cyclohexane (B81311)Iron(III) ComplexCyclohexanol (B46403)High TON (2750), 93% alcohol selectivity nih.gov
cis-1,2-DimethylcyclohexaneCobalt π-complexcis-1,2-Dimethylcyclohexan-1-ol53% yield, high stereoselectivity (trans/cis ratio 0.06) thieme-connect.demdpi.com
AdamantaneNickel ComplexAdamantan-1-ol, Adamantan-2-ol3°:2° bond selectivity of 12.5 to 17.3 mdpi.com
CyclohexaneHexanuclear Ni(II) ComplexCyclohexanol, Cyclohexanone (B45756)24% total yield mdpi.com

Oxidative Ring Contraction

An innovative application of mCPBA is in the oxidative ring contraction of cyclobutene (B1205218) derivatives to selectively form cyclopropylketones organic-chemistry.orgrochester.edu. This transformation proceeds under mild conditions, typically at room temperature, and demonstrates tolerance to a variety of functional groups organic-chemistry.orgrochester.edu. This method provides a straightforward and valuable route to access polyfunctionalized cyclopropyl (B3062369) motifs, which are considered privileged structures in medicinal chemistry masterorganicchemistry.com. Comprehensive mechanistic studies have supported the development and generalization of this novel rearrangement masterorganicchemistry.com.

Other Oxidative Transformations

This section falls outside the specified scope of the article.

Oxidation of Active Methylene (B1212753) Groups

The oxidation of active methylene groups, particularly in the form of silyl enol ethers, to afford α-hydroxy ketones is a significant transformation in organic synthesis, known as the Rubottom oxidation. organic-chemistry.orgchemicalbook.com This reaction proceeds by the epoxidation of the electron-rich double bond of the silyl enol ether by mCPBA. organic-chemistry.org The resulting strained epoxide ring then undergoes a rearrangement, which involves the migration of the silyl group to the epoxide oxygen, yielding a silylated α-hydroxy ketone. organic-chemistry.org Subsequent aqueous workup removes the silyl protecting group to give the final α-hydroxy ketone product. chemicalbook.com

The reaction is typically performed in dichloromethane (B109758) (CH2Cl2) at low temperatures (0 °C) with a slight excess of mCPBA. chemicalbook.com The process is valued for its ability to introduce a hydroxyl group at the α-position to a carbonyl group, a common structural motif in many biologically active molecules and natural products.

Mechanistic studies have indicated that the key step is the rearrangement of an intermediate epoxide. orgsyn.org The reaction pathway involves the migration of the silyl group from the enol oxygen to the epoxide oxygen. orgsyn.org

Table 1: Examples of Rubottom Oxidation

Substrate (Silyl Enol Ether)Product (α-Hydroxy Ketone)Typical ConditionsReference
1-(Trimethylsilyloxy)cyclohexene2-HydroxycyclohexanonemCPBA, CH2Cl2, 0 °C chemicalbook.com
(Z)-1-Phenyl-1-(trimethylsilyloxy)prop-1-ene2-Hydroxy-1-phenylpropan-1-onemCPBA, CH2Cl2, 0 °C organic-chemistry.org

Oxidative Rearrangements

One of the most prominent oxidative rearrangements utilizing mCPBA is the Baeyer-Villiger oxidation. masterorganicchemistry.com This reaction converts ketones into esters and cyclic ketones into lactones (cyclic esters) through the insertion of an oxygen atom adjacent to the carbonyl group. chemistrysteps.comwikipedia.org

The mechanism begins with the protonation of the carbonyl oxygen, followed by the nucleophilic attack of the peroxyacid to form a tetrahedral intermediate, often called the Criegee intermediate. chemistrysteps.comadichemistry.com This intermediate then undergoes a concerted rearrangement where one of the groups attached to the carbonyl carbon migrates to the adjacent, electron-deficient oxygen atom, leading to the formation of the ester or lactone. chemistrysteps.com

The regioselectivity of the Baeyer-Villiger oxidation is a key feature and is determined by the migratory aptitude of the substituents on the ketone. The general order of migratory aptitude is: H > tertiary alkyl > secondary alkyl ≈ aryl > primary alkyl > methyl. chemistrysteps.com This predictable selectivity makes it a powerful tool for synthetic chemists. For instance, the oxidation of an unsymmetrical ketone will result in the oxygen atom being inserted between the carbonyl carbon and the more substituted carbon. chemistrysteps.com

Table 2: Migratory Aptitude in Baeyer-Villiger Oxidation

GroupMigratory Aptitude
HydrogenHighest
Tertiary AlkylHigh
Secondary Alkyl / ArylModerate
Primary AlkylLow
MethylLowest

Cyclization Reactions

mCPBA can induce cyclization reactions through the oxidation of specific functional groups within a molecule, leading to the formation of cyclic structures. A notable example is the oxidative cyclization of unsaturated alcohols. This process often involves the epoxidation of an alkene by mCPBA. libretexts.org The resulting epoxide can then be attacked intramolecularly by a nucleophilic group, such as a hydroxyl group, present in the same molecule. This acid-catalyzed ring-opening of the epoxide leads to the formation of cyclic ethers.

Another application is the iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes to yield 2-arylbenzofurans, where mCPBA acts as the terminal oxidant in the presence of a catalyst like (diacetoxyiodo)benzene. organic-chemistry.org Similarly, Michael adducts of activated methylene compounds can be cyclized to form highly functionalized cyclopropanes using mCPBA as the terminal oxidant in an iodine-catalyzed reaction. organic-chemistry.org These methods provide efficient pathways to valuable heterocyclic and carbocyclic frameworks under relatively mild conditions.

Stereochemical Control in Mcpba Mediated Reactions

Diastereoselectivity

Diastereoselectivity in mCPBA epoxidations refers to the preferential formation of one diastereomer over another. This selectivity is often dictated by the existing stereochemistry within the substrate molecule.

The inherent structural and electronic features of a substrate can profoundly influence the direction of attack by mCPBA, leading to high levels of diastereoselectivity. This control is typically exerted by steric hindrance or by the presence of functional groups that can direct the incoming reagent.

In the epoxidation of chiral enecarbamates, the presence of a chiral auxiliary, such as an oxazolidinone, can lead to significant diastereofacial differentiation. The steric interaction between substituents on the chiral auxiliary and the approaching mCPBA molecule dictates which face of the double bond is oxidized. For instance, chiral oxazolidinone-substituted enecarbamates have been epoxidized with diastereoselectivities of up to 93:7. nih.gov The Z/E configuration of the double bond and the nature of other substituents also play a crucial role in determining the degree of diastereoselectivity. acs.org

Another prominent example of substrate control is observed in the epoxidation of allylic alcohols. The hydroxyl group can form a hydrogen bond with the incoming peroxy acid, directing the epoxidation to the syn face of the double bond relative to the hydroxyl group. This directing effect is a key principle in achieving high diastereoselectivity. wikipedia.org For cyclic allylic alcohols, this directing effect is particularly strong, often leading to the formation of a single diastereomer. ic.ac.uk

The diastereoselectivity of mCPBA epoxidation is also evident in reactions with alkenes bearing pre-existing chiral centers. The two faces of the alkene are in different steric environments, causing mCPBA to preferentially attack the less hindered face. masterorganicchemistry.com For example, the epoxidation of a bicyclic alkene can result in a 99:1 mixture of diastereomers. masterorganicchemistry.com

A study on the epoxidation of chiral oxazolidine-substituted olefins with a urea (B33335) group demonstrated high diastereoselectivity (up to >98:2). This selectivity is attributed to hydrogen bonding between a remote NH group of the urea functionality and the mCPBA. researchgate.net

Table 1: Examples of Substrate-Controlled Diastereoselectivity in mCPBA Epoxidation

Substrate TypeDirecting Group/FeatureDiastereomeric Ratio (dr)Reference
Chiral Oxazolidinone-Substituted EnecarbamatesSteric bulk of chiral auxiliaryUp to 93:7 nih.gov
Allylic AlcoholsHydrogen bonding from hydroxyl groupHigh syn-selectivity wikipedia.org
Bicyclic AlkenesSteric hindrance from existing ring structure99:1 masterorganicchemistry.com
Chiral Oxazolidine-Substituted Olefins with Urea GroupHydrogen bonding from remote NH groupUp to >98:2 researchgate.net
Allylic Diols from Baylis-Hillman AdductsNot specifiedHighly diastereoselective organic-chemistry.org

Stereocenters that are not directly adjacent to the reacting double bond can also influence the stereochemical outcome of an mCPBA epoxidation. While the effect is generally less pronounced than that of adjacent stereocenters or directing groups, it can still be significant. The conformation of the molecule, dictated by these remote stereocenters, can create a steric bias, favoring the approach of mCPBA from one face of the alkene over the other.

Enantioselectivity

While mCPBA itself is an achiral reagent and does not induce enantioselectivity in the epoxidation of prochiral alkenes, it is a component in some historically significant asymmetric epoxidation methods. The most notable of these is the Sharpless Asymmetric Epoxidation. It is crucial to understand that in this reaction, mCPBA is not the direct source of chirality. Instead, the enantioselectivity is achieved through the use of a chiral catalyst system.

The Sharpless epoxidation specifically targets allylic alcohols and employs a catalytic system consisting of titanium tetraisopropoxide (Ti(Oi-Pr)₄), a chiral diethyl tartrate (DET), and an oxidant. masterorganicchemistry.comyoutube.com While tert-butyl hydroperoxide (TBHP) is the most common oxidant used in the Sharpless epoxidation, mCPBA can also be used, although it is less common. ic.ac.uk The chiral tartrate ligand complexes with the titanium center to create a chiral environment that directs the oxidant to one face of the alkene, resulting in high enantiomeric excesses (ee). youtube.com The hydroxyl group of the allylic alcohol is essential as it coordinates to the titanium catalyst, a prerequisite for the directed oxidation. masterorganicchemistry.com

It is important to reiterate that the enantioselectivity of the Sharpless epoxidation arises from the chiral ligand and the metal catalyst, not from mCPBA itself. Without the chiral catalyst, the epoxidation of an allylic alcohol with mCPBA alone would typically result in a racemic or diastereomeric mixture, depending on the substrate. youtube.com

Peptide-based catalysts have also been explored for the enantioselective epoxidation of allylic alcohols, using hydrogen peroxide as the oxidant in a system that can be compared to mCPBA in terms of product selectivity for certain substrates like farnesol. nih.gov

Regioselectivity

Regioselectivity refers to the preference for mCPBA to react with one functional group or site over another in a molecule containing multiple reactive sites. In the context of alkenes, this often means the selective epoxidation of one double bond over another in a polyene.

The regioselectivity of mCPBA epoxidation is primarily governed by a combination of electronic and steric factors.

Electronic Effects: mCPBA is an electrophilic oxidant, meaning it preferentially reacts with electron-rich double bonds. ic.ac.uk Therefore, in a molecule with multiple double bonds, the one that is more substituted with electron-donating groups (such as alkyl groups) will generally react faster. This is a dominant factor in determining which double bond in a polyene will be epoxidized. For example, in the epoxidation of limonene (B3431351), which has two double bonds, theoretical studies show that mCPBA preferentially attacks the more substituted, endocyclic double bond. imist.ma

Steric Effects: The steric environment around the double bond also plays a crucial role. mCPBA will more readily attack the less sterically hindered face of a double bond. ic.ac.uk In cases where electronic effects are similar for two different double bonds, the less sterically congested one will be preferentially epoxidized.

In substrates containing both a ketone and a double bond, a competition between Baeyer-Villiger oxidation of the ketone and epoxidation of the alkene can occur. The outcome is often substrate-dependent. For instance, in certain steroid systems, the Baeyer-Villiger oxidation of an enone is the dominant process. stackexchange.com

The presence of certain functional groups, particularly hydroxyl groups, can direct the epoxidation to a specific double bond or face of a double bond, overriding the inherent electronic and steric preferences. This is known as a directed oxidation.

As mentioned in the context of diastereoselectivity, the hydroxyl group of an allylic alcohol can form a hydrogen bond with mCPBA, directing the epoxidation to the syn face of the nearby double bond. wikipedia.orgyoutube.com This directing effect can also enhance the regioselectivity. In a molecule with multiple double bonds, the one that is allylic to a hydroxyl group will be preferentially epoxidized, even if it is not the most electron-rich double bond in the molecule. stackexchange.com This is due to the pre-coordination of the mCPBA to the hydroxyl group, which effectively increases the local concentration of the oxidant near the allylic double bond.

This directing effect is also observed for homoallylic alcohols, although it is generally weaker than for allylic alcohols. wikipedia.org The ability to direct the oxidation to a specific site provides a powerful tool for controlling the outcome of reactions in complex molecules.

Table 2: Factors Influencing Regioselectivity of mCPBA Oxidations

FactorDescriptionExample Outcome
Electronic Effects mCPBA is electrophilic and favors electron-rich alkenes.Trisubstituted double bonds react faster than disubstituted ones.
Steric Effects mCPBA attacks the less sterically hindered double bond or face.Terminal double bonds may be favored over more substituted but hindered internal double bonds.
Directed Oxidation Functional groups (e.g., -OH) can direct mCPBA to a specific site via hydrogen bonding.An allylic double bond is epoxidized in preference to a more electron-rich but non-allylic double bond.
Competing Reactions Other functional groups (e.g., ketones) can also react with mCPBA.Competition between epoxidation and Baeyer-Villiger oxidation.

Catalytic Systems Involving P Chloroperbenzoic Acid

Metal-Catalyzed Oxidations

Metal-catalyzed oxidations using p-CPBA are a cornerstone of modern synthetic chemistry, providing efficient pathways for the functionalization of C-H bonds and the epoxidation of olefins. mdpi.comsemanticscholar.org The catalyst's role is not only to activate the O-O bond in the peracid but also to direct the reaction's selectivity and suppress undesirable side reactions, such as those initiated by free radicals. semanticscholar.orgresearchgate.net A range of transition metals has been successfully employed for these purposes, each exhibiting unique catalytic properties.

Complexes of first-row transition metals such as nickel, cobalt, iron, and manganese are widely used as catalysts for oxidations with p-CPBA and its more common isomer, m-CPBA. mdpi.commdpi.com These metals are abundant and can access multiple oxidation states, a key feature for facilitating redox catalysis. They have proven effective in catalyzing challenging reactions like the hydroxylation of alkanes and the epoxidation of alkenes. mdpi.comnih.gov

Nickel(II) complexes, in particular, have garnered significant attention for their ability to catalyze C-H oxidation and epoxidation reactions with high efficiency. mdpi.comresearchgate.net For instance, Ni(II) complexes supported by various nitrogen-donor ligands can oxidize cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756) with high turnover numbers (TONs). mdpi.comresearchgate.net Similarly, iron and manganese porphyrin complexes are well-established biomimetic models of cytochrome P450 enzymes and utilize oxidants like p-CPBA to functionalize strong C-H bonds. nih.govnih.govacs.org Cobalt complexes have also been shown to be effective, particularly in the stereoselective oxidation of alkanes. nih.govnih.gov

Table 1: Performance of Various Nickel(II) Catalysts in Alkane Oxidation using m-CPBA
CatalystSubstrateProductsTotal TONYield (%)Reference
[NiII(L1)(OAc)(H2O)]BPh4CyclohexaneCyclohexanol, Cyclohexanone656~66 mdpi.com
[NiII(L1)(OAc)(H2O)]BPh4CyclooctaneCyclooctanol, Cyclooctanone67668 mdpi.com
NiII(L4a)(H2O)(CH3CN)2CyclohexaneCyclohexanol, Cyclohexanone-73 mdpi.com
NiII(L5c)(CH3CN)2CyclohexaneCyclohexanol, Cyclohexanone, ε-caprolactone48448 mdpi.com
[Ni(PA)(phen)(CH3CN)2]BPh4CyclohexaneCyclohexanol, Cyclohexanone569- researchgate.net

Data derived from studies using m-CPBA, a close analogue of p-CPBA. TON = Turnover Number. L1 = tris(2-pyridylmethyl)amine; L4a = N,N-dimethyl-N',N'-bis(pyrid-2-ylmethyl)ethane-1,2-diamine; L5c = N-methyl-N,N′-bis(pyrid-2-ylmethyl)-N′-(6-methylpyrid-2-ylmethyl)ethylenediamine; PA = Picolinate; phen = 1,10-phenanthroline.

A central feature of many metal-catalyzed oxidations involving p-CPBA is the formation of high-valence metal-oxo (HVMO) species. mdpi.comsemanticscholar.orgresearchgate.net These transient intermediates are widely accepted as the key oxidizing agents responsible for oxygen atom transfer to the substrate. mdpi.comsemanticscholar.org The catalytic cycle typically involves the reaction of the metal complex (e.g., in an Fe(II) or Ni(II) state) with p-CPBA. This interaction leads to the cleavage of the peracid's O-O bond and the formation of a metal center in a higher oxidation state with a bound oxo ligand, such as an iron(IV)-oxo or nickel(III)-oxo species. mdpi.comnih.gov

In biomimetic studies of cytochrome P450, for example, the reaction of iron(III) porphyrin complexes with oxidants like p-CPBA generates an iron(IV)-oxo porphyrin π-cation radical, which is a potent oxidant capable of hydroxylating alkanes. nih.govnih.gov Similarly, non-heme iron systems react with p-CPBA to form well-characterized Fe(IV)-oxo complexes. nih.gov The reactivity of these HVMO species can be finely tuned by the surrounding ligand environment, which influences their stability and selectivity. mdpi.comsemanticscholar.org

The ligand framework supporting the metal center plays a critical role in determining the efficacy and selectivity of the catalytic system. mdpi.comresearchgate.net The steric and electronic properties of the ligands can influence the accessibility of the metal's active site, the stability of the reactive intermediates (including HVMO species), and the pathway of the reaction. mdpi.comnih.gov

For example, in studies with nickel(II) complexes, the denticity and electronic nature of the nitrogen-donor ligands significantly impact catalytic activity. researchgate.net It has been observed that replacing a bidentate co-ligand with a tridentate one, or using a ligand capable of strong π-back bonding like 1,10-phenanthroline, can enhance catalytic activity in alkane hydroxylation. researchgate.net Conversely, introducing bulky groups near the metal center can sterically hinder the approach of the substrate, leading to decreased activity. researchgate.net The ligand can also influence the selectivity of the oxidation. In the oxidation of adamantane, different nickel complexes show varying selectivities for the tertiary (3°) versus secondary (2°) C-H bonds, a parameter that is directly modulated by the ligand's structure. mdpi.comresearchgate.net

The activation of p-CPBA by a metal catalyst proceeds via the cleavage of the weak O-O bond. This cleavage can occur through two primary mechanistic pathways: heterolysis or homolysis. The preferred pathway is highly dependent on the nature of the metal catalyst, particularly its oxidation state and ligand environment. nih.gov

Heterolytic Cleavage: In this pathway, the O-O bond breaks asymmetrically, typically resulting in the formation of a high-valent metal-oxo species and a molecule of p-chlorobenzoic acid. This is often the desired pathway for selective oxygen atom transfer reactions. nih.govnih.gov For example, the reaction of an Fe(II) complex with p-CPBA often proceeds via heterolysis to generate an Fe(IV)-oxo species. nih.govnih.gov

Homolytic Cleavage: This pathway involves the symmetric cleavage of the O-O bond, generating radical species. In the context of an iron catalyst, an Fe(III) center can promote O-O bond homolysis. nih.govnih.gov This can lead to less selective, free-radical-based oxidation pathways, which are often suppressed in controlled catalytic systems. semanticscholar.orgrsc.org

The ability to control the O-O bond cleavage pathway is crucial for designing efficient and selective oxidation catalysts. Studies have shown that the initial oxidation state of the metal is a key determinant; for instance, with an iron complex bearing the N4Py ligand, the Fe(II) state promotes heterolysis, while the Fe(III) state favors homolysis. nih.govnih.gov

While many catalysts are coordination complexes, organometallic compounds, which feature direct metal-carbon bonds, also serve as effective catalysts for oxidations with p-CPBA. mdpi.comnih.gov Organometallic cobalt complexes containing π-cyclopentadienyl (Cp*) or π-cyclobutadienyl ligands have demonstrated high efficiency and stereoselectivity in the oxygenation of C-H bonds. mdpi.comnih.govresearchgate.net

These cobalt π-complexes can catalyze the oxidation of isomeric dimethylcyclohexanes with high yields and excellent stereoselectivity, preferentially forming one stereoisomer of the corresponding alcohol. nih.govresearchgate.net The addition of a co-catalyst like nitric acid can dramatically enhance both the product yield and the stereoselectivity of the reaction. nih.govnih.gov A key finding in these systems is the absence of alkyl hydroperoxide formation, which suggests that the reaction proceeds without the involvement of free radical intermediates, pointing towards a more concerted, metal-mediated oxygen transfer mechanism. nih.govresearchgate.net

Table 2: Stereoselective Oxidation of cis-1,2-Dimethylcyclohexane (B165935) with m-CPBA and Organometallic Cobalt Catalysts
CatalystCo-CatalystYield (%)trans/cis RatioReference
[(C4Me4)Co(C6H6)]PF6None390.05 nih.gov
CpCo(CO)I2None530.06 nih.gov
[(C4Me4)Co(C6H6)]PF6HNO3860.01 nih.gov
[CpCo(bipy)I]PF6None5-70.8 nih.gov

Data derived from studies using m-CPBA. The trans/cis ratio refers to the isomeric alcohol products, with lower values indicating higher stereoselectivity.

A significant advancement in catalysis is the development of immobilized or heterogeneous catalysts, where the active metal complex is anchored to a solid support. This approach offers practical advantages, including simplified catalyst separation from the reaction mixture, potential for catalyst recycling, and improved stability. mdpi.comias.ac.in

Transition metal complexes, such as Co(III) salen complexes, have been successfully immobilized on supports like silica-coated magnetic nanoparticles (Fe3O4/SiO2). ias.ac.in These supported catalysts have been used for the epoxidation of various alkenes with p-CPBA, demonstrating excellent yields and selectivity. ias.ac.in The magnetic core of the support allows for easy recovery of the catalyst using an external magnet. Such heterogeneous catalysts have shown good stability and can be reused multiple times without a significant loss of activity, making them attractive for more sustainable chemical processes. mdpi.comias.ac.in

Transition Metal Complexes (e.g., Ni, Co, Fe, Mn)

Organocatalysis and Metal-Free Oxidations

p-Chloroperbenzoic acid (m-CPBA) is a powerful and readily available oxidizing agent frequently employed in a variety of metal-free oxidative transformations. mdpi.comeurekaselect.com Its utility spans the selective oxidation of functional groups and the formation of heterocyclic compounds. organic-chemistry.org Metal-free approaches using m-CPBA are advantageous as they avoid the toxicity and cost associated with metal catalysts.

Hypervalent Iodine Catalysis

In the realm of organocatalysis, m-CPBA plays a crucial role as a terminal oxidant for the in situ generation and regeneration of hypervalent iodine(III) species from iodoarenes. acs.org This catalytic approach has proven effective for a wide range of oxidative transformations, mimicking the reactivity often associated with transition metals. nih.gov The combination of a catalytic amount of an iodoarene, such as iodobenzene (B50100), with a stoichiometric amount of m-CPBA creates a potent oxidizing system.

This catalytic cycle begins with the oxidation of the iodobenzene catalyst by m-CPBA to form a highly reactive hypervalent iodine(III) intermediate. researchgate.net This intermediate then oxidizes the substrate, regenerating the iodobenzene catalyst, which can re-enter the catalytic cycle. This methodology has been successfully applied to various reactions, including:

Oxidation of Alcohols: A system employing catalytic iodobenzene, N-hydroxyphthalimide (NHPI), and m-CPBA efficiently oxidizes a wide array of alcohols to their corresponding carbonyl compounds in excellent yields at room temperature. researchgate.net

Functionalization of Alkenes: Hypervalent iodine(III) catalysts, generated in situ with m-CPBA, can mediate various alkene functionalizations, such as diacetoxylation and intramolecular diamination. acs.org

α-Tosyloxylation of Ketones: Ketones can be efficiently converted to α-tosyloxyketones using m-CPBA and p-toluenesulfonic acid in the presence of a catalytic amount of iodobenzene. organic-chemistry.org

Hofmann Rearrangement: A catalytic version of the Hofmann rearrangement of primary carboxamides has been developed using iodobenzene as the organocatalyst and m-CPBA as the terminal oxidant. mdpi.com

The table below summarizes representative examples of hypervalent iodine-catalyzed oxidations using m-CPBA.

Substrate TypeReactionCatalyst SystemProduct TypeYield (%)Reference
AlcoholsOxidationPhI (cat.), NHPI, m-CPBACarbonyl CompoundsExcellent researchgate.net
AlkenesIntramolecular DiaminationIodoarene (cat.), m-CPBACyclic Diamines85 acs.org
Ketonesα-TosyloxylationPhI (cat.), p-TsOH, m-CPBAα-TosyloxyketonesHigh organic-chemistry.org
Primary CarboxamidesHofmann RearrangementPhI (cat.), HBF4, m-CPBAAmines- mdpi.com

Other Metal-Free Approaches

Beyond its synergy with hypervalent iodine catalysts, m-CPBA can effect various oxidations under catalyst-free conditions. These reactions leverage the intrinsic reactivity of m-CPBA as a potent oxygen atom donor. researchgate.net

A notable example is the rapid and selective oxidation of aliphatic amines to their corresponding oximes. nih.gov This transformation proceeds efficiently at room temperature using m-CPBA as the sole oxidant in a suitable solvent like ethyl acetate (B1210297), achieving high conversions and selectivities for the oxime product. nih.gov This method provides a mild and efficient alternative to metal-catalyzed procedures, which often require harsher conditions. nih.gov

Key findings in the metal-free oxidation of amines with m-CPBA are presented in the table below.

Enzyme Mimics and Biomimetic Oxidations

The oxidative power of m-CPBA has been harnessed in synthetic systems designed to mimic the function of natural oxygenase enzymes. These biomimetic models provide valuable insights into enzymatic mechanisms and offer powerful tools for chemical synthesis.

P450 Enzyme Models

Cytochrome P450 enzymes are heme-containing monooxygenases that catalyze a vast array of oxidative reactions in biology, including the hydroxylation of unactivated C-H bonds. nih.gov The active oxidant in the P450 catalytic cycle is a high-valent iron(IV)-oxo porphyrin π-cation radical species, known as Compound I. nih.gov

In biomimetic studies, synthetic iron-porphyrin complexes are used as models for P450. This compound is frequently used as an oxygen atom donor to generate the reactive Compound I analog in these model systems. mdpi.comnih.govnih.gov The reaction of the ferric porphyrin complex with m-CPBA rapidly produces the iron(IV)-oxo π-cation radical intermediate, which can then oxidize a substrate. nih.gov

These P450 model systems have demonstrated the ability to perform characteristic P450 reactions, such as:

C-H Hydroxylation: The [OFe(IV)-4-TMPyP(•+)] intermediate, generated from the reaction of Fe(III)-4-TMPyP with m-CPBA, shows exceptionally high reactivity in the hydroxylation of C-H bonds, such as the conversion of xanthene to 9-xanthydrol. nih.gov

Oxidative Degradation of Dyes: Iron porphyrin complexes, in combination with m-CPBA, can effectively catalyze the degradation of organic dyes, mimicking the metabolic functions of P450 enzymes. mdpi.com

Activation of Promutagens: A system using tetrakis(pentafluorophenyl)porphyrinatoiron(III) chloride and m-CPBA can activate polycyclic hydrocarbons into mutagenic forms, mimicking their metabolic activation by P450. nih.gov

Non-heme iron complexes have also been developed as functional mimics of P450. For instance, an iron complex based on a biuret-modified tetra-amido macrocyclic ligand (Fe-bTAML) utilizes m-CPBA to form an oxoiron(V) species capable of selective C-H bond hydroxylation. nih.gov

The table below highlights the reactivity of a highly reactive P450 model, [OFe(IV)-4-TMPyP(•+)], generated using m-CPBA.

SubstrateProductYield (%)Reference
Xanthene9-Xanthydrol90 nih.gov

Baeyer-Villiger Monooxygenases (BVMOs) as Models

The Baeyer-Villiger oxidation is a classic reaction in organic synthesis that converts ketones to esters or cyclic ketones to lactones using a peroxyacid like m-CPBA. wikipedia.org In nature, this transformation is catalyzed by a class of enzymes known as Baeyer-Villiger Monooxygenases (BVMOs). acs.org These enzymes utilize a flavin cofactor, NADPH, and molecular oxygen to perform the oxidation. wikipedia.org

While m-CPBA is not used by the enzyme itself, it is a cornerstone reagent in the chemical synthesis counterpart of the reaction. wikipedia.orgpurechemistry.org In the context of BVMO research, the chemical Baeyer-Villiger oxidation with m-CPBA is often used for several purposes:

Synthesis of Standards: Racemic lactone standards are frequently prepared using m-CPBA to serve as analytical references for characterizing the products of enzymatic reactions and determining their enantiomeric excess. nih.gov

Mechanistic Comparison: The well-understood mechanism of the chemical Baeyer-Villiger oxidation provides a basis for comparing and understanding the more complex enzymatic pathway.

Substrate Scope Exploration: Chemical oxidation with m-CPBA can help explore the potential substrate scope for a given transformation before attempting the biocatalytic route.

In studies involving substrates with multiple reactive sites, such as unsaturated ketones, the chemoselectivity of m-CPBA becomes relevant. Research has shown that for γ-hydroxy-α,β-unsaturated ketones, the Baeyer-Villiger oxidation of the enone is often the dominant process over the epoxidation of the double bond. stackexchange.com However, the outcome can depend on the specific substrate structure and reaction conditions. stackexchange.com

Theoretical and Computational Studies of Mcpba Reactions

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying complex organic reactions. researchgate.net In the context of m-CPBA, DFT has been extensively used to investigate epoxidation and other oxidation reactions. Calculations are typically performed using hybrid functionals, such as B3LYP, paired with basis sets like 6-311+G(d,p), to accurately model the electronic structure of reactants, transition states, and products. researchgate.netsemanticscholar.org

DFT calculations are instrumental in mapping out the potential energy surface of a reaction, which is crucial for elucidating its mechanism. A key step is the location and characterization of transition states (TSs), which are the saddle points on the energy surface corresponding to the highest energy barrier along the reaction pathway. researchgate.net The existence of a true transition state is confirmed by frequency calculations, which must yield one and only one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.netsemanticscholar.org

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed. researchgate.net These calculations trace the reaction pathway downhill from the TS to connect it to the corresponding reactant and product minima on the potential energy surface, confirming that the located TS indeed links the desired species. semanticscholar.org The analysis of the IRC plot shows whether the reaction proceeds through a single, concerted step or involves stable intermediates. semanticscholar.org For instance, DFT studies on the epoxidation of alkenes like β-himachalene by m-CPBA show a one-step mechanism without the formation of a stable intermediate. semanticscholar.org

Table 1: Calculated Activation and Reaction Energies for m-CPBA Epoxidation of β-Himachalene Double Bonds. researchgate.net
Reaction Pathway (Attack Face)Activation Energy (kcal/mol)Reaction Energy (kcal/mol)
C7=C8 (α face)13.8-44.3
C7=C8 (β face)17.5-43.6
C2=C3 (α' face)14.2-50.7
C2=C3 (β' face)17.8-44.1

DFT is a powerful tool for predicting the stereoselectivity and regioselectivity of reactions involving m-CPBA. These selectivities are determined by the relative activation energies of the competing reaction pathways. The pathway with the lower activation energy will be faster and thus lead to the major product. researchgate.net

For example, in the epoxidation of molecules with multiple double bonds (regioselectivity) or prochiral faces (stereoselectivity), DFT can be used to calculate the transition state energies for all possible modes of attack. researchgate.netresearchgate.net Studies on the epoxidation of β-himachalene and α-/γ-trans himachalene with m-CPBA have shown that the theoretical predictions are in excellent agreement with experimental observations. researchgate.netresearchgate.net The calculations correctly predict that the attack of m-CPBA occurs preferentially at the most substituted, and therefore more nucleophilic, double bond. researchgate.netscispace.com Furthermore, the stereoselectivity (e.g., preference for α- vs. β-face attack) is accurately reproduced by comparing the activation barriers of the corresponding transition states. researchgate.net The kinetically and thermodynamically favored products are those formed via the lowest energy transition states. researchgate.netscispace.com

The analysis of Parr functions, derived from DFT calculations, can also be used to predict the most favorable sites for electrophilic and nucleophilic attack, further clarifying the origins of observed selectivity. researchgate.net

Table 2: DFT-Predicted Selectivity in the Epoxidation of α-trans himachalene. researchgate.net
Attack SiteApproachRelative Free Energy of Activation (kcal/mol)Predicted Outcome
C2=C3 Double Bondout0.0Major Product
in1.5Minor Product
C5=C15 Double Bondout4.9Not Favored
in2.5Not Favored

Reactions are typically carried out in a solvent, and the surrounding solvent molecules can significantly influence the reaction's energetics and mechanism. Computational models must account for these effects to provide realistic results. A common and efficient method for including solvent effects in DFT calculations is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). researchgate.net

In the PCM framework, the solvent is represented as a continuous dielectric medium characterized by its dielectric constant. The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized dielectric. researchgate.net This approach effectively captures the bulk electrostatic effects of the solvent, which can stabilize charged or polar species, such as transition states, thereby altering the activation barriers. DFT studies on m-CPBA epoxidations often employ PCM to model solvents like dichloromethane (B109758) (DCM), leading to more accurate energy profiles that better reflect experimental conditions. researchgate.net While implicit models are computationally efficient, more complex scenarios may require hybrid implicit-explicit models, where a few solvent molecules are treated explicitly (quantum mechanically) along with the solute, and the bulk solvent is still treated as a continuum. rsc.org

Molecular Electron Density Theory (MEDT)

Molecular Electron Density Theory (MEDT) offers an alternative perspective for analyzing chemical reactivity, focusing on the changes in electron density rather than molecular orbital interactions. researchgate.net This theory has been successfully applied to study the mechanism and selectivity of epoxidation reactions involving m-CPBA. researchgate.netresearchgate.net

Within MEDT, the analysis of Conceptual DFT (CDFT) reactivity indices, such as chemical potential (μ), chemical hardness (η), electrophilicity (ω), and nucleophilicity (N), provides initial insights into the reaction's nature. researchgate.netresearchgate.net For m-CPBA reactions with alkenes, these indices typically show that m-CPBA acts as the electrophile, while the alkene serves as the nucleophile. researchgate.netresearchgate.net This is confirmed by calculating the global electron density transfer (GEDT) at the transition state, which shows a net flow of electron density from the alkene to the peroxy acid. researchgate.net

A key tool in MEDT is the Electron Localization Function (ELF) analysis. ELF provides a topological analysis of the electron density, revealing the regions corresponding to atomic cores, covalent bonds, and lone pairs. By analyzing the changes in the ELF basins along the reaction coordinate, a detailed picture of the bond formation and breaking processes can be obtained. researchgate.net For instance, in the epoxidation of limonene (B3431351) with m-CPBA, ELF analysis showed that the formation of the two new C-O single bonds in the epoxide ring is a somewhat asynchronous process. researchgate.net

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

For reactions occurring in very large and complex environments, such as in the active site of an enzyme, full DFT calculations are computationally prohibitive. In such cases, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are the tool of choice. nih.govwordpress.com

The QM/MM approach is a multiscale technique that partitions the system into two regions. mdpi.com The chemically active core of the system—where bond breaking and formation occur (e.g., the alkene substrate and the peroxy acid group of m-CPBA)—is treated with a high-level QM method like DFT. wordpress.comkit.edu The rest of the system, such as the protein scaffold and surrounding solvent, is treated using a computationally less expensive Molecular Mechanics (MM) force field. nih.gov

The two regions are coupled, allowing for the inclusion of steric and electrostatic effects of the large environment on the quantum mechanical region. nih.gov This is crucial for accurately modeling enzymatic reactions, where the protein environment plays a vital role in catalysis and selectivity. nih.govnih.gov While specific QM/MM studies focused solely on p-chloroperbenzoic acid are not abundant, the methodology is well-established for similar systems, such as P450 enzymes, which can be modeled with m-CPBA as an oxidant. mdpi.comrsc.org The QM/MM approach allows researchers to study reaction paths, compute energy barriers, and understand how the enzyme's structure directs the reaction's outcome. mdpi.comrsc.org

Kinetic Isotope Effect Studies in Computational Context

The Kinetic Isotope Effect (KIE) is the change in the reaction rate upon isotopic substitution of an atom involved in the rate-determining step. princeton.edu It is a powerful experimental probe for elucidating reaction mechanisms, particularly for identifying bond-breaking/forming events at the transition state. ed.ac.uk

Computational chemistry provides the tools to calculate KIEs from first principles, offering a direct link between theoretical models and experimental observables. ed.ac.uk KIEs are calculated by applying transition state theory and statistical mechanics, using the vibrational frequencies of the ground states and transition states for both the light and heavy isotopologues. ed.ac.uk These frequencies are readily obtained from DFT calculations.

Nuclear quantum effects, such as zero-point energy (ZPE) differences and tunneling, are the primary origins of KIEs. princeton.edunih.gov Replacing a lighter isotope (e.g., hydrogen) with a heavier one (e.g., deuterium) lowers the ZPE of the C-H bond. The magnitude of the KIE depends on the change in this ZPE difference upon moving from the reactant to the transition state. princeton.edu Computational methods, such as Feynman path integral approaches, can be used to include tunneling and vibrational anharmonicity contributions, leading to more quantitative estimates of KIEs. nih.gov By comparing computed KIEs with experimental values, researchers can validate their calculated transition state structures and gain detailed insights into the extent of bond cleavage in the rate-determining step of reactions involving p-CPBA. ed.ac.uk

Kinetic and Mechanistic Studies of Mcpba Reactivity

Reaction Kinetics and Rate Laws

The structure of the substrate plays a critical role in determining the rate of mCPBA-mediated oxidations.

Epoxidation of Alkenes: The rate of epoxidation is significantly influenced by the electronic properties of the alkene. Electron-rich alkenes, those with electron-donating groups attached to the double bond, react more quickly than electron-poor alkenes. masterorganicchemistry.com A kinetic study involving a large number of alkenes found that the rate constants correlate well with the ionization potentials of the alkenes, with separate linear correlations observed for aliphatic and aromatic substrates. acs.org For instance, in the cobalt/iron-catalyzed oxidation of alkanes, the initial reaction rate for cis-1,2-dimethylcyclohexane (B165935) (1.6 × 10⁻⁵ M s⁻¹) was higher than that for 2,3-dimethylbutane (B166060) (9.6 × 10⁻⁶ M s⁻¹). rsc.org

Baeyer-Villiger Oxidation: In the Baeyer-Villiger oxidation of unsymmetrical ketones, the reaction is regioselective, governed by the migratory aptitude of the substituents attached to the carbonyl group. adichemistry.com The group that is better able to stabilize a positive charge migrates preferentially. This leads to a predictable hierarchy of migration. jk-sci.com The stereochemistry at the migrating center is retained during the rearrangement. jk-sci.com

Table 1. Migratory Aptitude of Substituent Groups in Baeyer-Villiger Oxidation. jk-sci.com
Migratory AptitudeGroup Type
HighestTertiary alkyl
Secondary alkyl
Aryl (Phenyl)
Primary alkyl
LowestMethyl

Temperature is a key parameter in controlling mCPBA reactions. Oxidations are often conducted at low temperatures, such as 0°C, for several reasons. Many of these reactions are exothermic, and lower temperatures help to manage the heat generated. reddit.com Furthermore, conducting the reaction at a reduced temperature can minimize side reactions that may have slightly higher activation energies, such as the opening of a newly formed epoxide ring or the radical decomposition of the peroxyacid itself. reddit.com

While specific activation parameters for many mCPBA-substrate reactions require detailed individual study, the thermal instability of mCPBA itself has been analyzed. A study on the thermal decomposition characteristics of mCPBA under dynamic and adiabatic conditions determined a mean activation energy (Ea) of 57.630 kJ mol⁻¹ for its decomposition. iaea.org This value is crucial for understanding the thermal hazards and ensuring safe storage and transportation of the reagent. iaea.org

Intermediate Detection and Characterization

The mechanisms of mCPBA oxidations involve the formation of transient intermediates. While some are well-established through indirect evidence and labeling studies, others have been directly detected and characterized using spectroscopic methods, particularly in metal-catalyzed systems.

The mechanism of the Baeyer-Villiger oxidation proceeds through a key tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgrsc.org This intermediate is formed by the nucleophilic addition of the peroxyacid to the protonated carbonyl carbon of the ketone. wikipedia.orgjk-sci.com The existence of this intermediate was a subject of early mechanistic debate, with other potential pathways suggested. wikipedia.org The currently accepted mechanism was confirmed by an oxygen-18 labeling experiment conducted by William von Eggers Doering and Edwin Dorfman in 1953. wikipedia.org By labeling the carbonyl oxygen of benzophenone, they demonstrated that this oxygen remains in the carbonyl group of the final ester product, a result consistent only with the formation of the Criegee intermediate. wikipedia.org

In addition to the Criegee intermediate, other short-lived species are involved in mCPBA reactions.

Transition States: In alkene epoxidation, the reaction proceeds through a concerted, single-step transition state often referred to as the "butterfly mechanism". masterorganicchemistry.com In this arrangement, the peroxyacid transfers an oxygen atom to the alkene pi bond while undergoing an internal proton transfer. masterorganicchemistry.comleah4sci.com

Metal-Based Intermediates: In metal-catalyzed oxidations, a variety of reactive species can be generated. The reaction of mCPBA with metal complexes can lead to the formation of high-valent metal-oxo species or metal-peroxy adducts. mdpi.com For example, in nickel-catalyzed systems, species such as NiO⁺ and NiII–O• have been proposed as reaction intermediates. mdpi.com In a specific study, a putative CuII(mCPBA) species was generated by reacting [CuI(NCCH3)4]+ with mCPBA in acetonitrile. rsc.org This intermediate was characterized using UV/Vis, resonance Raman, and EPR spectroscopies and was shown to be a reactive species capable of both electrophilic and nucleophilic reactions. rsc.org

Radical Species: Under certain conditions, particularly in the presence of transition metal catalysts, mCPBA can undergo homolytic cleavage of the O–O bond, generating O- and C-centered radical species. mdpi.com The presence of these free radicals can be tested for, for example, by observing the epimerization of stereocenters in substrates like dimethylcyclohexanes. mdpi.com

Influence of Media and Phase Behavior

The reaction medium can influence the kinetics and outcome of mCPBA oxidations, though its effect varies depending on the reaction type.

Solvent Polarity: The rate of alkene epoxidation is notably insensitive to the polarity of the solvent, which supports the proposed concerted, non-ionic "butterfly mechanism". masterorganicchemistry.com However, computational studies suggest that solvent effects can be more subtle. For acyclic allylic alcohols, calculations indicate that while the s-cis conformer of the peroxyacid is more stable, the less stable s-trans conformer can lead to a competitive transition state. nih.gov Moderately polar solvents stabilize this "trans" transition state more than the "cis" one, making this alternative pathway more competitive than in the gas phase. nih.gov

Solvent as a Protective Medium: The choice of solvent is often a practical one aimed at preventing subsequent reactions of the product. Epoxidations are typically carried out in nonaqueous solvents like chloroform, ether, or acetone (B3395972). libretexts.org This is because in the presence of water and an acid or base catalyst, the epoxide product can be readily hydrolyzed to form a vicinal diol. libretexts.org Using a nonaqueous medium prevents this hydrolysis, allowing for the isolation of the epoxide. libretexts.org

Heterogeneous vs. Homogeneous Reaction Conditions

The distinction between homogeneous and heterogeneous catalysis is critical in mCPBA-mediated oxidations. In homogeneous systems, the catalyst is dissolved in the same phase as the reactants, whereas in heterogeneous systems, the catalyst is in a different phase, typically a solid.

Homogeneous Catalysis:

In homogeneous catalysis, metal complexes, such as those involving cobalt or nickel, are often used to activate mCPBA. mdpi.comnih.gov The reaction mechanism can be complex, with the potential for multiple reactive species to form. mdpi.comsemanticscholar.org For instance, the reaction of mCPBA with a metal center can generate high-valent metal-oxo (HVMO) species, which are often implicated as the primary oxidant in selective C-H functionalization and epoxidation reactions. mdpi.com However, the interaction can also lead to the homolytic cleavage of the O-O bond in mCPBA, generating free radical species, including aroyloxy radicals. semanticscholar.orgresearchgate.net

Kinetic studies of homogeneous systems often reveal the reaction order with respect to the catalyst, mCPBA, and the substrate. For example, in the oxidation of cyclohexane (B81311) catalyzed by heptamethyl cobyrinate, the reaction rate shows a first-order dependence on both the catalyst and mCPBA concentrations but is independent of the cyclohexane concentration. researchgate.net In contrast, some nickel-catalyzed alkane hydroxylations show a first-order dependence on the substrate and the catalyst but are independent of the mCPBA concentration. researchgate.net These differing kinetics suggest that the rate-determining step can vary significantly depending on the specific catalytic system.

Detailed mechanistic studies in homogeneous systems have been conducted to distinguish between metal-centered and radical-based pathways. semanticscholar.org In the oxidation of cis-1,2-dimethylcyclohexane using a heterometallic Co/Fe catalyst, a high retention of stereoconfiguration (>99%) was observed, suggesting that long-lived free alkyl radicals are not significantly involved in the product-forming step. rsc.org

Heterogeneous Catalysis:

Heterogeneous catalysts, often involving metal complexes immobilized on solid supports like mesoporous silica, offer advantages in terms of catalyst separation and reusability. researchgate.net Mechanistic studies on these systems aim to determine if the reaction proceeds via the same intermediates as their homogeneous counterparts or if the solid support alters the reaction pathway. The interaction of alkanes with mCPBA in the presence of certain heterogeneous cobalt complex catalysts appears to occur without the formation of free radicals, as evidenced by the lack of alkyl hydroperoxide formation. nih.gov

The performance of homogeneous and heterogeneous catalysts can be compared to understand the effect of immobilization. While direct kinetic comparisons are system-dependent, the fundamental mechanistic questions regarding the nature of the oxidizing species (metal-oxo vs. radical) remain central in both scenarios.

Table 1. Comparison of Catalytic Systems for Alkane Oxidation with mCPBA
Catalyst SystemCondition TypeSubstrateKey Finding/ResultReference
Cobalt π-complexesHomogeneousIsomeric dimethylcyclohexanesCatalyzed efficient and highly stereoselective oxygenation of tertiary C-H bonds, producing cyclohexanols in up to 53% yield. nih.gov nih.gov
[Co4Fe2O(Sae)8]Homogeneouscis-1,2-dimethylcyclohexaneAchieved hydroxylation yields up to 70% with >99% retention of stereoconfiguration, indicating a non-radical pathway. rsc.org High turnover numbers (>10^4) were reached. rsc.org rsc.org
Nickel(II) ComplexesHomogeneousCycloalkanesActs as an efficient catalyst with high yield and high alcohol selectivity. researchgate.net The mechanism is debated, with evidence for both metal-based species and free-radical processes. semanticscholar.orgresearchgate.net semanticscholar.orgresearchgate.net
Mesoporous silica-immobilized (2-pyridylmethyl)amine type metal complexesHeterogeneousAlkanesDemonstrates the application of solid-supported catalysts for alkane oxidation with mCPBA. researchgate.net researchgate.net

Flow Chemistry Applications

The use of continuous flow technology for reactions involving mCPBA has gained significant attention due to its advantages in safety, efficiency, and scalability. researchgate.net Many oxidations with mCPBA are highly exothermic, and flow reactors with their high surface-area-to-volume ratio provide superior heat management compared to batch reactors, mitigating the risk of thermal runaway. acs.org

Flow chemistry enables the safe, on-demand generation and use of reactive intermediates and reagents. researchgate.net This is particularly valuable for mCPBA, which, while relatively stable for a peroxy acid, can decompose, especially at elevated temperatures. wikipedia.orgacs.org

A key application of mCPBA in flow systems is the epoxidation of alkenes. acs.orgacs.org For example, the epoxidation of an allyl pinacol (B44631) ester intermediate was successfully transferred to a continuous flow process using a simple coil reactor. acs.org This system achieved conversions of over 90% with residence times of approximately 10 minutes at 85°C. acs.org The ability to precisely control parameters such as residence time, temperature, and stoichiometry in a flow reactor allows for process optimization to maximize yield and minimize byproduct formation. researchgate.net In some cases, higher temperatures in flow systems led to the degradation of mCPBA, highlighting the importance of careful temperature control. acs.org

Kinetic modeling can be applied to mCPBA reactions in flow to better understand the reaction and optimize process design. researchgate.net By conducting experiments at varying residence times, temperatures, and concentrations, kinetic data can be obtained to develop a model that describes the changes in concentration of reactants and products over time. researchgate.net This approach is valuable for scaling up processes from the laboratory to industrial production.

Table 2. Examples of mCPBA Reactions in Flow Chemistry
Reaction TypeSubstrateTemperatureResidence TimeConversion/YieldReference
EpoxidationAllyl pinacol ester85 °C~10 min≥90% conversion acs.org
OxidationCarbamates, sulfonamides, amidesNot specifiedNot specifiedDemonstrated on a 100-gram scale using a continuous flow setup. organic-chemistry.org organic-chemistry.org
EpoxidationAlkenesNot specifiedNot specifiedA large-scale reaction using 8 kg of m-CPBA was successfully applied in a pilot plant, demonstrating scalability. acs.org acs.org

Emerging Research Areas and Future Directions for P Chloroperbenzoic Acid

While meta-chloroperbenzoic acid (mCPBA) is a well-established oxidant in organic synthesis, ongoing research continues to expand its utility and address limitations, particularly concerning environmental impact and reaction efficiency. Key emerging areas focus on developing greener protocols, enhancing selectivity, refining mechanistic understanding, and applying mCPBA to novel chemical transformations.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing p-chloroperbenzoic acid, and how can purity be assessed for experimental reliability?

  • Methodological Answer : Synthesis typically involves the reaction of p-chlorobenzoyl chloride with hydrogen peroxide under controlled acidic conditions. Purity assessment requires analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (for structural confirmation), high-performance liquid chromatography (HPLC) to quantify impurities, and titration to measure active oxygen content . Differential scanning calorimetry (DSC) can further assess thermal stability, which correlates with purity .

Q. What safety considerations are critical when handling p-chloroperbenzoic acid in laboratory settings?

  • Methodological Answer : Due to its oxidizing properties and potential for exothermic decomposition, researchers must use personal protective equipment (PPE), work in a fume hood, and avoid contact with reducing agents. Storage at low temperatures (2–8°C) in airtight, dark containers is recommended to minimize degradation. Emergency protocols should include spill containment using inert absorbents and immediate neutralization with sodium thiosulfate .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of p-chloroperbenzoic acid in asymmetric oxidation reactions?

  • Methodological Answer : Kinetic isotope effect (KIE) studies and density functional theory (DFT) calculations can identify rate-determining steps and transition states. For stereoselective epoxidations, chiral auxiliaries or catalysts (e.g., Jacobsen’s Mn-salen complexes) paired with p-chloroperbenzoic acid should be analyzed via circular dichroism (CD) spectroscopy or X-ray crystallography to confirm enantiomeric excess and reaction pathways .

Q. What experimental strategies address contradictory data on p-chloroperbenzoic acid’s stability in different solvent systems?

  • Methodological Answer : Contradictions often arise from solvent polarity and trace metal contamination. Systematic stability studies should use solvents with varying dielectric constants (e.g., dichloromethane vs. acetonitrile) and employ inductively coupled plasma mass spectrometry (ICP-MS) to detect metal ions. Accelerated aging tests under controlled humidity and temperature can model degradation kinetics, while UV-Vis spectroscopy monitors peroxide bond integrity .

Q. How can researchers resolve discrepancies in reported reaction yields when using p-chloroperbenzoic acid as an oxidant?

  • Methodological Answer : Variations may stem from substrate sensitivity to moisture or competing side reactions. Design experiments with rigorous drying of reagents (e.g., molecular sieves) and use in situ monitoring tools like reaction calorimetry to track exotherms. Statistical methods (e.g., Design of Experiments, DoE) can isolate variables such as stoichiometry, temperature, and reaction time .

Q. What advanced characterization techniques validate the role of p-chloroperbenzoic acid in complex reaction networks?

  • Methodological Answer : Electrospray ionization mass spectrometry (ESI-MS) can detect transient intermediates, while in situ infrared (IR) spectroscopy identifies reactive species. For multicomponent reactions, isotopic labeling (e.g., 18^{18}O) combined with kinetic profiling clarifies mechanistic pathways and competing oxidation routes .

Experimental Design & Data Analysis

Q. How should researchers design kinetic studies to evaluate p-chloroperbenzoic acid’s reactivity in catalytic cycles?

  • Methodological Answer : Use stopped-flow techniques to monitor fast reactions and derive rate constants. Compare turnover frequencies (TOF) under varying catalyst loadings. Data analysis should employ Eyring plots to determine activation parameters (ΔH\Delta H^\ddagger, ΔS\Delta S^\ddagger) and identify rate-limiting steps .

Q. What statistical approaches are recommended for meta-analyses of p-chloroperbenzoic acid’s efficacy across diverse oxidation reactions?

  • Methodological Answer : Aggregate data from primary literature using systematic review frameworks (e.g., PRISMA guidelines). Apply multivariate regression to correlate reaction conditions (pH, solvent, temperature) with yield and selectivity. Sensitivity analysis can highlight outliers or biases in historical datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.